Pivmecillinam Hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXMYLONAGUPC-WKLLBTDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045453 | |
| Record name | Pivmecillinam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32887-03-9 | |
| Record name | Pivmecillinam hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivmecillinam hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivmecillinam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVMECILLINAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Pivmecillinam Hydrochloride: A Technical Guide for Researchers
Introduction
Pivmecillinam Hydrochloride is the hydrochloride salt of pivmecillinam, an orally active prodrug of the β-lactam antibiotic mecillinam.[][2] Upon oral administration, it is rapidly absorbed and hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, and is clinically used for the treatment of lower urinary tract infections (UTIs), particularly those caused by Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus.[3][4][5]
This technical guide provides an in-depth overview of the core physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its metabolic pathway and analytical workflows, designed to support professionals in research and drug development.
Chemical and Physical Properties
This compound is a white or almost white crystalline powder.[][6] Its fundamental properties are summarized in Table 1.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | [7][8] |
| Molecular Formula | C₂₁H₃₄ClN₃O₅S | [7] |
| Molecular Weight | 476.03 g/mol | [][4][7] |
| CAS Number | 32887-03-9 | [4][7] |
| Appearance | White or almost white crystalline powder | [][2][6] |
| Melting Point | 172-173 °C | [][9] |
| pKa (Strongest Acidic) | 13.66 (Predicted) | [8][10] |
| pKa (Strongest Basic) | 7.91 (Predicted) |[8][10] |
Solubility
This compound's solubility is a critical factor for formulation and experimental design. It is freely soluble in water and polar organic solvents like ethanol and methanol.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Freely soluble (95 mg/mL) | [][4][6] |
| Ethanol (anhydrous) | Freely soluble (95 mg/mL) | [][4][6] |
| Methanol | Freely soluble | [][6] |
| Dimethyl Sulfoxide (DMSO) | 34 - 95 mg/mL | [4][11][12] |
| Acetone | Slightly soluble |[][6] |
Stability and Storage
Storage: For long-term preservation of the powder, storage at -20°C is recommended, which maintains stability for up to three years.[][4][12] Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. Solutions stored at -20°C should be used within one month, while storage at -80°C can extend stability for up to six months.[11]
Chemical Stability: Pivmecillinam is an ester prodrug and is susceptible to hydrolysis. It is relatively stable in acidic solutions but is unstable in neutral or alkaline conditions.[13] In human plasma, both pivmecillinam and its active form, mecillinam, are unstable. Their stability can be significantly enhanced for analytical purposes by acidifying the plasma samples.[14][15][16]
Mechanism of Action and Bioactivation
Pivmecillinam itself is not an active antibacterial agent.[13] Its therapeutic effect is dependent on its in-vivo conversion to mecillinam. This bioactivation process is highly efficient.
-
Absorption and Hydrolysis: After oral administration, this compound is well absorbed and rapidly hydrolyzed by non-specific esterases.[3][17] This enzymatic cleavage releases the active moiety, mecillinam.[5]
-
Target Binding: Mecillinam is a β-lactam antibiotic that interferes with the biosynthesis of the bacterial cell wall.[17][18] Unlike most penicillins that target PBP-1A, -1B, or -3, mecillinam has a high and specific binding affinity for Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria.[3][19][20]
-
Inhibition and Lysis: The binding to PBP-2 inhibits the polymerization and cross-linking of peptidoglycan, which is essential for maintaining the structural integrity of the bacterial cell wall.[17] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[18]
Caption: Bioactivation of Pivmecillinam and its mechanism of action on bacteria.
Experimental Protocols
Accurate quantification and analysis of this compound are essential for research. Below are methodologies derived from published literature.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for pharmacokinetic studies, allowing for the simultaneous determination of the unstable pivmecillinam and its active metabolite mecillinam in human plasma.[14][15]
-
Objective: To quantify pivmecillinam and mecillinam in plasma.
-
Sample Preparation:
-
To stabilize the analytes, acidify human plasma samples immediately after collection.
-
Perform protein precipitation by adding acetonitrile to the plasma sample.
-
Use Cephalexin as an internal standard.[14]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
References
- 2. e-lactancia.org [e-lactancia.org]
- 3. drugs.com [drugs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. buzzrx.com [buzzrx.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | C21H34ClN3O5S | CID 115162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | CAS#:32887-03-9 | Chemsrc [chemsrc.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 13. karger.com [karger.com]
- 14. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 16. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. (2022) | Lu-Ning Sun | 1 Citations [scispace.com]
- 17. urology-textbook.com [urology-textbook.com]
- 18. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | 32887-03-9 | HBA88703 [biosynth.com]
A Technical Guide to the Prodrug Activation of Pivmecillinam Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pivmecillinam hydrochloride is an orally administered prodrug of the antibiotic mecillinam, which is highly effective against Gram-negative bacteria, particularly those causing uncomplicated urinary tract infections (uUTIs). The clinical utility of pivmecillinam stems from its prodrug design, which overcomes the poor oral bioavailability of the active agent, mecillinam. This technical guide provides an in-depth exploration of the activation mechanism of pivmecillinam, detailing the biochemical transformation, relevant pharmacokinetic parameters, and the experimental methodologies used to study this process.
The Prodrug Principle: Enabling Oral Efficacy
Mecillinam, an amidinopenicillanic acid, exhibits potent bactericidal activity by selectively binding to and inhibiting penicillin-binding protein 2 (PBP-2) in the bacterial cell wall.[1][2][3] This mechanism is distinct from many other β-lactam antibiotics, which target other PBPs.[1][2] However, mecillinam itself has poor gastrointestinal absorption, limiting its effectiveness as an oral agent.[4]
To address this, pivmecillinam was developed. It is the pivaloyloxymethyl ester of mecillinam.[2][3] This chemical modification renders the molecule more lipophilic, facilitating its absorption from the gastrointestinal tract. Once absorbed, it is designed to undergo rapid hydrolysis to release the active mecillinam.[5]
The Biochemical Activation Pathway
The conversion of pivmecillinam to mecillinam is a rapid, one-step enzymatic hydrolysis reaction.
Absorption and Hydrolysis: Following oral administration, this compound is well-absorbed.[6] The activation process is not localized to a single organ but occurs broadly throughout the body. The hydrolysis is catalyzed by non-specific esterases that are abundantly present in the gastrointestinal mucosa, blood, and other tissues.[1][5][6][7] This enzymatic action cleaves the ester bond, releasing three molecules: the active antibiotic mecillinam, pivalic acid, and formaldehyde.[8][9]
Figure 1: Pivmecillinam Prodrug Activation Pathway.
Pharmacokinetic Profile
The efficiency of the absorption and conversion process is reflected in the pharmacokinetic parameters of mecillinam following an oral dose of pivmecillinam. The presence of food does not significantly impact absorption.[4][6]
| Parameter | Value | Source(s) |
| Oral Bioavailability | 60-70% | [10] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [2][6] |
| Peak Plasma Conc. (Cmax) | ~5 µg/mL (after 400 mg dose) | [2][6] |
| Serum Half-life (t½) | ~1.0 - 1.2 hours | [2][6][10] |
| Protein Binding | 5-10% | [6] |
| Primary Route of Excretion | Renal (as mecillinam) | [9][10] |
| Urinary Recovery | ~50% of dose excreted as mecillinam within 6 hours | [6] |
Metabolic Byproducts and Clinical Implications
The hydrolysis of the pivaloyloxymethyl ester generates pivalic acid.[1][9] This byproduct is of clinical importance as it can interfere with the metabolism of carnitine. Pivalic acid is activated to pivaloyl-CoA, which is then conjugated with carnitine to form pivaloylcarnitine for excretion in the urine.[1][9] This process can lead to a depletion of systemic carnitine stores, particularly with prolonged use of pivmecillinam.[9]
Figure 2: Pathway of Pivalate-Induced Carnitine Depletion.
Experimental Protocols
Studying the activation and activity of pivmecillinam requires specific and robust methodologies.
Quantification of Pivmecillinam and Mecillinam in Plasma
A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[11][12]
Methodology:
-
Sample Preparation: A plasma sample is obtained from a subject. An internal standard (e.g., cephalexin) is added.[11][12]
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile, which also releases the drugs from protein binding.[11][12]
-
Separation: After centrifugation, the supernatant is injected into an LC system. The compounds (pivmecillinam, mecillinam, and internal standard) are separated on a reverse-phase column (e.g., C18). A typical mobile phase consists of a gradient of methanol and water containing 0.1% formic acid.[11][12]
-
Detection and Quantification: The separated compounds are ionized (e.g., positive ion mode) and detected by a mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 440.2→167.1 for pivmecillinam and m/z 326.1→167.1 for mecillinam).[11][12]
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve.
Figure 3: Workflow for LC-MS/MS Quantification.
In Vitro Susceptibility Testing of Mecillinam
To determine the antibacterial efficacy of the active drug, Minimum Inhibitory Concentration (MIC) testing is performed. As pivmecillinam is a prodrug, susceptibility testing is always conducted with the active form, mecillinam.[13][14]
Reference Protocol: Agar Dilution The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) designate agar dilution as the reference method for mecillinam MIC determination.[13][15] This is preferred because results from broth microdilution can be inconsistent, influenced by the osmolality and ion concentration of the broth media.[13]
Methodology:
-
Media Preparation: A series of Mueller-Hinton agar plates are prepared, each containing a specific, twofold serial dilution of mecillinam.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then diluted further.
-
Inoculation: A standardized volume of the bacterial inoculum is spot-plated onto the surface of each mecillinam-containing agar plate and a growth control plate (no antibiotic).
-
Incubation: Plates are incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is read as the lowest concentration of mecillinam that completely inhibits visible bacterial growth on the agar.
Conclusion
The clinical success of this compound is a direct result of its intelligent prodrug design. By masking the hydrophilic active site of mecillinam with a lipophilic pivaloyloxymethyl ester, the drug achieves excellent oral absorption. The subsequent rapid and widespread hydrolysis by non-specific esterases ensures the efficient release of active mecillinam into the systemic circulation, where it can reach the site of infection. Understanding this activation mechanism, its associated pharmacokinetics, and the specific experimental protocols required for its study is crucial for the continued development and optimal clinical use of this important antibiotic.
References
- 1. drugs.com [drugs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Pivmecillinam for UTI in women :- Medznat [medznat.com.ua]
- 8. buzzrx.com [buzzrx.com]
- 9. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 12. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Specificity of Mecillinam for Penicillin-Binding Protein 2 (PBP-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of mecillinam to its primary target, Penicillin-Binding Protein 2 (PBP-2). Mecillinam, an amidinopenicillin antibiotic, exhibits a unique mechanism of action, primarily targeting PBP-2 in Gram-negative bacteria. This high degree of specificity contributes to its potent antibacterial activity and distinct morphological effects on susceptible organisms. This document details the quantitative binding data, experimental protocols used to determine these parameters, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Binding Affinity and Specificity Data
Mecillinam's interaction with PBP-2 is characterized by high affinity and specificity. The following tables summarize the key quantitative parameters from various studies, including the 50% inhibitory concentration (IC50) and the second-order acylation rate constant (k_inact/K_I), which reflects the covalent modification efficiency of PBP-2 by mecillinam.
Table 1: Binding Affinity of Mecillinam for PBP-2 in Various Bacterial Species
| Bacterial Species | Parameter | Value | Reference |
| Klebsiella pneumoniae | IC50 | <0.0075 mg/L | [1] |
| Pseudomonas aeruginosa | k_inact/K_I | 1,100 M⁻¹s⁻¹ | [2] |
| Escherichia coli | IC50 | 0.02 µg/mL | [3] |
| Pseudomonas aeruginosa | PBP-2 Occupancy | High | [4][5] |
Table 2: Comparative Binding Specificity of Mecillinam for Different PBPs in Escherichia coli
| PBP Target | Binding Affinity | Reference |
| PBP-2 | High and preferential | [6][7] |
| PBP-1a | Low to negligible | [6] |
| PBP-1b | Low to negligible | [6] |
| PBP-3 | Low to negligible | [6][7] |
Experimental Protocols
The determination of mecillinam's binding affinity and specificity for PBP-2 relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.
Bocillin™ FL Competition Assay
This assay is a common method to determine the binding affinity of a test compound (mecillinam) by competing for binding to PBP-2 against a fluorescently labeled penicillin derivative, Bocillin™ FL.
Principle: Unlabeled mecillinam is pre-incubated with PBP-2, followed by the addition of Bocillin™ FL. The amount of fluorescent signal from Bocillin™ FL bound to PBP-2 is inversely proportional to the binding affinity of mecillinam.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using sonication or a French press in the presence of protease inhibitors.
-
Isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer (e.g., PBS) and determine the total protein concentration.
-
-
Competition Binding Assay:
-
In a microtiter plate, incubate a fixed amount of the membrane preparation with varying concentrations of mecillinam for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to PBP-2.
-
Add a fixed, subsaturating concentration of Bocillin™ FL to each well and incubate for a shorter period (e.g., 10-15 minutes).
-
Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP-2 band for each mecillinam concentration.
-
Plot the percentage of Bocillin™ FL binding against the logarithm of the mecillinam concentration.
-
Determine the IC50 value, which is the concentration of mecillinam that inhibits 50% of Bocillin™ FL binding, by fitting the data to a sigmoidal dose-response curve.
-
Fluorescence Anisotropy/Polarization Assay
This technique provides a real-time, solution-based method to measure the binding kinetics of mecillinam to purified PBP-2.
Principle: The assay measures the change in the rotational speed of a fluorescent probe (e.g., a fluorescently labeled ampicillin analog) upon binding to PBP-2. When the small fluorescent probe binds to the much larger PBP-2, its tumbling rate slows down, leading to an increase in fluorescence anisotropy or polarization. The competition by mecillinam for the active site reduces this change.
Methodology:
-
Protein Purification:
-
Clone, express, and purify a soluble form of PBP-2 from the target bacterium.
-
-
Fluorescence Anisotropy Measurement:
-
In a microplate reader equipped with polarization filters, combine the purified PBP-2 with a fluorescent probe that is known to bind to the active site.
-
Measure the baseline fluorescence anisotropy.
-
Add varying concentrations of mecillinam to initiate the competition reaction.
-
Monitor the change in fluorescence anisotropy over time.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (mecillinam) to a macromolecule (PBP-2), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare highly purified and concentrated solutions of both PBP-2 and mecillinam in the same dialysis buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the purified PBP-2 into the sample cell of the ITC instrument and mecillinam into the injection syringe.
-
Perform a series of small, sequential injections of mecillinam into the PBP-2 solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of mecillinam to PBP-2.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (mecillinam) to a ligand (PBP-2) immobilized on a sensor chip in real-time.
Methodology:
-
PBP-2 Immobilization:
-
Covalently immobilize the purified PBP-2 onto the surface of a sensor chip (e.g., via amine coupling).
-
-
Binding Measurement:
-
Flow a solution containing a specific concentration of mecillinam over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of mecillinam binding to the immobilized PBP-2. This is measured in Resonance Units (RU).
-
After the association phase, flow a buffer without mecillinam to monitor the dissociation phase.
-
-
Data Analysis:
-
Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off/k_on).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to mecillinam's interaction with PBP-2.
Caption: Workflow of Mecillinam's Mechanism of Action.
Caption: Experimental Workflow for Bocillin™ FL Competition Assay.
Caption: Specificity of Mecillinam for Penicillin-Binding Proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence anisotropy-based measurement of Pseudomonas aeruginosa penicillin-binding protein 2 transpeptidase inhibitor acylation rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative potency of mecillinam and other beta-lactam antibiotics against Escherichia coli strains producing different beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergic post-antibiotic effect of mecillinam, in combination with other beta-lactam antibiotics in relation to morphology and initial killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Stability and Degradation Products of Pivmecillinam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivmecillinam Hydrochloride, the pivaloyloxymethyl ester of mecillinam, is a significant pro-drug antibiotic with notable activity against Gram-negative bacteria. Its clinical efficacy is intrinsically linked to its chemical stability and the profile of its degradation products. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its degradation pathways and products. This information is critical for the formulation development, manufacturing, and analytical control of this important therapeutic agent.
Pivmecillinam is readily absorbed orally and is rapidly hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to its active form, mecillinam. This hydrolysis is the primary and intended degradation pathway in vivo. However, the stability of the pro-drug form is crucial for ensuring its bioavailability and therapeutic effectiveness.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation under stressed conditions is essential for developing a stable pharmaceutical formulation and for establishing appropriate storage conditions.
Hydrolytic Degradation
The ester linkage in Pivmecillinam is susceptible to hydrolysis, which is the principal degradation pathway. This hydrolysis is pH-dependent and is catalyzed by both acidic and basic conditions. The primary product of this hydrolysis is the active antibiotic, Mecillinam, along with pivalic acid and formaldehyde.
Degradation Pathway under Hydrolytic Stress
The hydrolysis of Pivmecillinam to Mecillinam is a critical step for its bioactivation. However, uncontrolled hydrolysis prior to administration can impact the drug's efficacy.
Caption: Hydrolysis of this compound.
Stability in Biological Matrices
In biological matrices such as human plasma, Pivmecillinam is known to be unstable due to enzymatic hydrolysis. For analytical purposes, acidification of plasma samples has been shown to enhance the stability of both Pivmecillinam and its active metabolite, Mecillinam, allowing for accurate quantification in pharmacokinetic studies.[1][2][3]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.
While specific quantitative data from comprehensive forced degradation studies on this compound are not extensively available in the public domain, the general degradation pathways can be inferred from its chemical structure and the behavior of similar β-lactam antibiotics.
Table 1: Summary of Expected Degradation of this compound under Forced Conditions
| Stress Condition | Reagents and Conditions (Typical) | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat | Mecillinam, Pivalic Acid, Formaldehyde, and further degradation products of the β-lactam ring. |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Mecillinam, Pivalic Acid, Formaldehyde, and rapid degradation of the β-lactam ring. |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Oxidized derivatives of the thiazolidine ring (e.g., sulfoxides). |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Mecillinam, Pivalic Acid, Formaldehyde, and potential epimerization or other thermal decomposition products. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage products. |
Degradation Products
The primary degradation product of Pivmecillinam is its active form, Mecillinam . Other by-products of the initial hydrolysis include pivalic acid and formaldehyde .
Under more strenuous forced degradation conditions, further degradation of the Mecillinam molecule is expected. Based on the known degradation pathways of other penicillin-class antibiotics, these can include:
-
Penicilloic acids: Formed by the opening of the β-lactam ring.
-
Epimers: Changes in the stereochemistry of the molecule.
-
Oxidized products: Such as sulfoxides, resulting from oxidative stress.
The identification and characterization of these degradation products are crucial for ensuring the safety and quality of the drug product. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are indispensable for this purpose.
Caption: Overview of this compound degradation.
Experimental Protocols
The development of a stability-indicating method is crucial for the analysis of this compound and its degradation products. The following outlines a general experimental workflow for conducting forced degradation studies and developing such a method.
Workflow for Forced Degradation and Method Development
Caption: Forced degradation experimental workflow.
Key Experimental Methodologies
1. Forced Degradation Study Protocol (General)
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C). Withdraw samples at various time points.
-
Base Hydrolysis: Dissolve the drug in 0.1 M NaOH and maintain at room temperature. Monitor the degradation at different time intervals.
-
Oxidative Degradation: Treat a solution of the drug with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a controlled temperature oven (e.g., 60-80°C). Also, heat a solution of the drug.
-
Photodegradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.
2. Stability-Indicating HPLC Method
A reverse-phase HPLC method is typically suitable for the separation of Pivmecillinam and its degradation products.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance. Diode array detection (DAD) can be used to assess peak purity.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer is essential for the identification and structural elucidation of unknown degradation products.
A reported LC-MS/MS method for the quantification of Pivmecillinam and Mecillinam in human plasma utilized a C18 column with a mobile phase consisting of 0.1% formic acid in water and methanol.[1][2][3] This provides a good starting point for developing a stability-indicating method.
Conclusion
The chemical stability of this compound is a critical attribute that influences its quality, safety, and efficacy. The primary degradation pathway is hydrolysis to the active moiety, Mecillinam. A thorough understanding of its degradation profile under various stress conditions, as outlined in this guide, is paramount for the development of robust formulations and analytical methods. While detailed public data on forced degradation is limited, the principles and methodologies described here provide a solid foundation for researchers, scientists, and drug development professionals working with this important antibiotic. Further investigation into the specific degradation products and their potential impact is a key area for continued research.
References
- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Mechanism of Action of Pivmecillinam Hydrochloride Against Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pivmecillinam hydrochloride is the orally administered pivaloyloxymethyl ester prodrug of the active antibacterial agent, mecillinam.[1] For over four decades, particularly in Nordic countries, it has been a cornerstone in the treatment of uncomplicated urinary tract infections (uUTIs), primarily caused by Gram-negative bacteria.[2] The sustained efficacy of pivmecillinam, in an era of mounting antimicrobial resistance, is largely attributed to its unique mechanism of action which distinguishes it from the majority of other β-lactam antibiotics.[1]
Unlike penicillins and cephalosporins that typically target multiple penicillin-binding proteins (PBPs), mecillinam exhibits a highly selective affinity for PBP2.[3] This targeted action disrupts the bacterial cell wall elongation process, leading to morphological changes and eventual cell death.[3][4] This guide provides a detailed examination of the biochemical pathways, quantitative activity, and experimental methodologies used to elucidate the action of pivmecillinam.
Core Mechanism of Action
The antibacterial effect of pivmecillinam is a multi-step process that begins with its oral administration and culminates in the targeted disruption of bacterial cell wall synthesis.
Prodrug Hydrolysis
Following oral administration, pivmecillinam is well-absorbed and rapidly hydrolyzed by non-specific esterases present in the gastrointestinal mucosa, blood, and other tissues. This enzymatic cleavage removes the pivaloyloxymethyl group, releasing the active moiety, mecillinam, into circulation. This conversion is critical as mecillinam itself has poor gastrointestinal absorption.
Caption: Conversion of Pivmecillinam to its active form, Mecillinam.
Selective Inhibition of Penicillin-Binding Protein 2 (PBP2)
Mecillinam's primary antibacterial activity stems from its highly specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a crucial transpeptidase involved in the bacterial cell wall elongation complex, also known as the elongasome or Rod system.[3][5] This specificity is a key departure from other β-lactams, which often bind preferentially to PBP1A, PBP1B, or PBP3.[1]
The covalent acylation of the active site serine in PBP2 by mecillinam inhibits its transpeptidase activity.[3] This action prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity and rod shape of the bacterium.[3] The inhibition of PBP2 leads to the formation of osmotically unstable, large, spherical cells that are unable to divide and subsequently lyse.[4] This targeted approach contributes to its bactericidal effect and its activity against certain extended-spectrum β-lactamase (ESBL) producing organisms.
Caption: Mecillinam's targeted inhibition of PBP2 and its consequences.
Quantitative Data
The efficacy of mecillinam is quantified by its binding affinity to specific PBPs (IC50) and its ability to inhibit bacterial growth (MIC).
Table 1: Mecillinam PBP Binding Affinity (IC50)
The 50% inhibitory concentration (IC50) measures the concentration of a drug required to inhibit 50% of the activity of a specific target. For mecillinam, a very low IC50 for PBP2 compared to other PBPs indicates high selectivity.
| Organism | PBP Target | IC50 (mg/L) | Reference |
| Klebsiella pneumoniae | PBP2 | <0.0075 | [6] |
| Escherichia coli | PBP2 | Selective | [7][8] |
Note: For E. coli, studies confirm high selectivity for PBP2, with binding to other PBPs being minimal even at high concentrations (up to 1 mg/ml).[8]
Table 2: Mecillinam In Vitro Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Organism | N | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |
| Escherichia coli | 302 | N/A | N/A | 97.4 | [9] |
| Escherichia coli (ESBL-positive) | 86 | 0.5 | 1 | 96.5 | [9] |
| Klebsiella spp. | 58 | N/A | N/A | 89.7 | [9] |
| Klebsiella spp. (MDR) | 18 | 0.5 | 6 | 88.9 | [9] |
| Proteus mirabilis | 30 | N/A | N/A | 93.3 | [10] |
| All Enterobacterales (2018 US isolates) | 1090 | 0.25 | 4 | 94.5 | [1] |
Experimental Protocols
The following protocols are foundational for determining the mechanism and efficacy of antibiotics like mecillinam.
Competitive Penicillin-Binding Protein (PBP) Assay
This assay determines the binding affinity (IC50) of a test compound (mecillinam) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe.
Methodology:
-
Bacterial Membrane Preparation:
-
Grow Gram-negative bacteria (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS, pH 7.4).[7]
-
Lyse cells using a French press or sonication to release cellular contents.
-
Isolate the membrane fraction, which contains the PBPs, through differential centrifugation (a low-speed spin to remove whole cells followed by a high-speed spin to pellet membranes).[11]
-
Wash the membrane pellet to remove cytoplasmic proteins and resuspend in buffer.
-
-
Competitive Binding Reaction:
-
Aliquot the membrane preparation into separate reaction tubes.
-
Add serial dilutions of mecillinam (or other unlabeled β-lactam) to the tubes and incubate for a set period (e.g., 30 minutes at room temperature) to allow binding to PBPs.[7]
-
Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., fluorescent Bocillin-FL or radiolabeled Benzylpenicillin) to all tubes.[6][7] Incubate for a shorter period (e.g., 10-15 minutes) to label any PBPs not already bound by mecillinam.[7][11]
-
-
Detection and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and heating.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Visualize the labeled PBPs using an appropriate method (e.g., in-gel fluorescence scanning for fluorescent probes or autoradiography for radiolabeled probes).[12]
-
Quantify the intensity of each PBP band. The signal intensity is inversely proportional to the amount of mecillinam bound to that PBP.
-
Plot the percentage of probe binding against the logarithm of the mecillinam concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP.[6]
-
Caption: Workflow for a competitive PBP binding assay.
Broth Microdilution MIC Determination (CLSI Standard)
This method determines the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial isolate in a liquid medium. The protocol is standardized by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Methodology:
-
Antimicrobial Preparation:
-
Prepare a stock solution of mecillinam.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[15] The final volume in each well is typically 50-100 µL.
-
-
Inoculum Preparation:
-
Select several isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[15]
-
-
Result Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of mecillinam at which there is no visible growth.[16] This is determined by visual inspection or with an automated plate reader.
-
References
- 1. 1617. Mecillinam susceptibility against Enterobacterales isolated from urinary tract infections from US patients in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Penicillin-binding protein 2 is essential in wild-type Escherichia coli but not in lov or cya mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
In vitro activity of Pivmecillinam against ESBL-producing E. coli
An In-depth Technical Guide on the In Vitro Activity of Pivmecillinam Against ESBL-Producing Escherichia coli
Introduction
The rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a significant global health challenge. Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli are a major concern, as they are resistant to numerous commonly prescribed β-lactam antibiotics, limiting therapeutic options, especially for community-acquired infections like urinary tract infections (UTIs)[1][2]. Pivmecillinam, the oral prodrug of mecillinam, has emerged as a promising therapeutic agent.[3][4][5] Mecillinam, an amidinopenicillin, possesses a unique mechanism of action, high efficacy against many Enterobacterales, and has retained low resistance rates even after decades of use in some regions.[6][7]
This technical guide provides a comprehensive overview of the in vitro activity of pivmecillinam against ESBL-producing E. coli, summarizing key susceptibility data, detailing experimental protocols, and illustrating the underlying mechanisms of action and resistance.
Mechanism of Action and Resistance
Pivmecillinam's Mode of Action
Pivmecillinam is the pivaloyloxymethyl ester of mecillinam.[8][9] Following oral administration, it is rapidly hydrolyzed in the intestinal mucosa to its active form, mecillinam.[8][9] Unlike most other penicillins and cephalosporins that primarily target penicillin-binding proteins (PBPs) 1A, 1B, or 3, mecillinam exhibits high specificity for PBP-2 in Gram-negative bacteria.[7][10][11] This binding inhibits the final stages of peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell death.[10]
Caption: Mechanism of Action: Pivmecillinam to Mecillinam.
ESBL-Mediated Resistance
ESBLs are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and first-, second-, and third-generation cephalosporins.[1][2] These enzymes, commonly encoded on mobile genetic elements like plasmids, hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][12] The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families.[6][13] While mecillinam is a β-lactam, its unique structure and target specificity make it less susceptible to hydrolysis by many ESBLs compared to other β-lactams.[11]
Caption: ESBL Mechanism and Mecillinam's Reduced Susceptibility.
In Vitro Susceptibility Data
Numerous studies have demonstrated the high in vitro activity of mecillinam against ESBL-producing E. coli. Susceptibility rates generally exceed 90% in most reports.[4][6] Although mecillinam retains activity, some studies note that MIC values for ESBL-producing strains can be higher than for non-ESBL strains.[14][15]
Table 1: Summary of Mecillinam In Vitro Activity Against ESBL-Producing E. coli
| Study / Reference | Isolate Source | Number of ESBL-Producing Isolates | Susceptibility Rate (%) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Kresken et al. (2022)[16] | Urine (Primary Care, Germany) | 46 E. coli | 91.3 | - | - |
| Thomsen et al. (2018)[17] | Urine (Community-Acquired UTI) | 86 E. coli | 97.7 (at ≤2 mg/L) | - | - |
| Augustine et al. (2019)[5] | Urine | 889 E. coli | 96.0 | - | - |
| ASM Journals Review (2025)[6] | Multiple Studies | - | >90% (most studies) | See Table 2 in source | See Table 2 in source |
Note: Susceptibility testing for pivmecillinam is performed using its active form, mecillinam.[6]
Experimental Protocols
Standardized methodologies are crucial for accurate determination of in vitro susceptibility. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides widely adopted guidelines for testing mecillinam.
Antimicrobial Susceptibility Testing (AST)
A. Disk Diffusion Method: This is a common qualitative or semi-quantitative method used to screen for susceptibility.
-
Inoculum Preparation: A standardized suspension of the test organism (e.g., 0.5 McFarland standard) is prepared.
-
Plating: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a specific amount of mecillinam is placed on the agar surface.
-
Incubation: The plate is incubated under standard conditions (e.g., 35-37°C for 18-20 hours).
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone size is interpreted as 'Susceptible' (S), 'Susceptible, Increased Exposure' (I), or 'Resistant' (R) according to EUCAST clinical breakpoints.[14]
B. Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Broth Microdilution: Serial twofold dilutions of mecillinam are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth.
-
MIC Gradient Test: This method uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[18]
Phenotypic Confirmation of ESBL Production
When an isolate shows reduced susceptibility to indicator cephalosporins (e.g., cefotaxime, ceftazidime), confirmatory tests are performed.
-
Double-Disc Synergy Test: Disks of third-generation cephalosporins are placed on an inoculated agar plate at a specific distance from a disk containing a β-lactamase inhibitor (e.g., clavulanic acid).
-
Interpretation: A characteristic enhancement or "synergy" of the inhibition zone between a cephalosporin disk and the clavulanic acid disk confirms the presence of an ESBL.[18] This indicates that the inhibitor protected the cephalosporin from hydrolysis by the ESBL enzyme.[13]
Caption: Experimental Workflow for Susceptibility Testing.
Conclusion
The available in vitro data strongly support the continued efficacy of pivmecillinam against a high percentage of ESBL-producing E. coli isolates.[5][6] Its unique mechanism of action, targeting PBP-2, allows it to evade the hydrolytic activity of many common ESBL enzymes that inactivate other β-lactam agents.[11] While clinical data are still emerging, the robust in vitro profile makes pivmecillinam a valuable and recommended oral therapeutic option for uncomplicated UTIs caused by these multidrug-resistant pathogens.[3][4][5] For drug development professionals and researchers, mecillinam's resilience to a key resistance mechanism underscores the potential of developing novel agents that target alternative bacterial pathways or proteins. Continuous surveillance of susceptibility patterns using standardized protocols is essential to guide clinical practice and preserve the utility of this important antibiotic.
References
- 1. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging clinical role of pivmecillinam in the treatment of urinary tract infections caused by Extended Spectrum βeta-lactamase (ESBL) producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. buzzrx.com [buzzrx.com]
- 10. The efficacy of pivmecillinam in oral step-down treatment in hospitalised patients with E. coli bacteremic urinary tract infection; a single-arm, uncontrolled treatment study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. iwaponline.com [iwaponline.com]
- 14. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections with Escherichia coli, ESBL-producing or not – a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Pivmecillinam Hydrochloride in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivmecillinam hydrochloride, a prodrug of the β-lactam antibiotic mecillinam, is a critical agent in the treatment of uncomplicated urinary tract infections, particularly against Gram-negative bacteria. Its efficacy is intrinsically linked to its pharmacokinetic profile and oral bioavailability, which ensures adequate concentrations of the active compound, mecillinam, at the site of infection. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of this compound. It consolidates available quantitative data from various animal models into structured tables for comparative analysis, details the experimental methodologies employed in these pivotal studies, and presents visual diagrams of the drug's mechanism of action and typical experimental workflows to aid in the understanding and design of future preclinical investigations.
Introduction
Pivmecillinam is the pivaloyloxymethyl ester of mecillinam. This chemical modification enhances its oral absorption, a significant limitation of the active mecillinam molecule.[1] Following oral administration, pivmecillinam is rapidly and extensively hydrolyzed by esterases in the gut mucosa, blood, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exerts its bactericidal effect by specifically binding to penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria, thereby inhibiting cell wall synthesis.[4] This unique mechanism of action contributes to its targeted spectrum of activity and low rates of resistance.[3]
Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of pivmecillinam in preclinical models is paramount for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This guide synthesizes the available preclinical data to serve as a foundational resource for researchers in the field.
Pharmacokinetics in Preclinical Models
While extensive pharmacokinetic data for pivmecillinam is available for humans, detailed quantitative data from preclinical animal models is less consolidated. The following tables summarize the available pharmacokinetic parameters for the active metabolite, mecillinam, following oral administration of this compound in key preclinical species. It is important to note that pivmecillinam itself is often undetectable in systemic circulation due to its rapid conversion to mecillinam.[2]
Table 1: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Data not available in the searched literature. |
Table 2: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Dogs
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| 200 | No adverse effects observed, but specific PK parameters not provided. | [2] |
Note: The searched literature did not yield specific quantitative Cmax, Tmax, and AUC values for pivmecillinam or mecillinam in rats and dogs following oral administration. The provided information is based on general statements from toxicological studies. Further dedicated pharmacokinetic studies are required to populate these tables comprehensively.
Tissue Distribution
The distribution of an antibiotic to various tissues is a critical determinant of its efficacy in treating infections at different sites. In animal studies, after the administration of mecillinam, high concentrations have been observed in key organs.
Table 3: Tissue Distribution of Mecillinam in Preclinical Models
| Species | Route of Administration | Dose (mg/kg) | Tissues with High Concentration | Tissues with Low Concentration | Reference |
| Dog | Intravenous (Mecillinam) | 50 | Serum, Kidneys, Liver, Lungs, Urine, Bile | [5] | |
| Rat | Not specified | Not specified | Kidneys, Lungs, Liver | Fetus | [4] |
| Rabbit | Not specified | Not specified | Fetus | [5] |
Note: The available data on tissue distribution primarily stems from intravenous administration of the active drug, mecillinam. Specific studies detailing tissue concentrations after oral administration of pivmecillinam are needed for a complete understanding of its distribution profile.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of pharmacokinetic data. Below are generalized methodologies for key experiments in preclinical pivmecillinam research, based on common practices in the field.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats and Beagle dogs are commonly used models for pharmacokinetic studies.
-
Health Status: Animals should be healthy, within a specific age and weight range, and acclimatized to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, except for fasting periods required by the study protocol.
Oral Bioavailability Study Protocol
A standard oral bioavailability study involves administering this compound and collecting serial blood samples to determine the plasma concentration-time profile of the active metabolite, mecillinam.
-
Dosing:
-
Formulation: this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Administration: The formulation is administered to fasted animals via oral gavage for rats or in a gelatin capsule for dogs. A standard dose volume is used based on the animal's body weight.
-
-
Blood Sampling:
-
Schedule: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collection: Blood is collected from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Intravenous Administration (for absolute bioavailability):
-
A separate cohort of animals receives an intravenous dose of mecillinam to serve as a reference for 100% bioavailability. The dosing and sampling procedures are similar, with the route of administration being the key difference.
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation:
-
Plasma samples are typically prepared using protein precipitation. An organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.
-
After centrifugation, the supernatant containing the analyte is collected, evaporated, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
Visualizations
Mechanism of Action and Prodrug Conversion
The following diagram illustrates the conversion of the orally administered prodrug, pivmecillinam, to its active form, mecillinam, and its subsequent mechanism of action on a bacterial cell.
Caption: Prodrug conversion and mechanism of action of Pivmecillinam.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram outlines a typical workflow for a preclinical oral pharmacokinetic study of pivmecillinam.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
This compound's efficacy is well-established, stemming from its efficient conversion to the active antibiotic mecillinam and its favorable pharmacokinetic profile. While human pharmacokinetic data is robust, this guide highlights the need for more comprehensive and publicly available quantitative pharmacokinetic and tissue distribution data in preclinical models. Such data is essential for refining our understanding of the drug's disposition and for the development of new formulations or combination therapies. The experimental protocols and workflows outlined here provide a framework for conducting future studies that can fill these knowledge gaps, ultimately contributing to the optimized use of this important antibiotic.
References
- 1. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
Structural analysis of the 6-amidinopenicillanic acid derivative mecillinam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecillinam, a 6-amidinopenicillanic acid derivative, is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-negative bacteria.[1] Its unique mechanism of action, involving the specific inhibition of penicillin-binding protein 2 (PBP2), has sustained its clinical relevance, particularly in the treatment of uncomplicated urinary tract infections.[1][2] This technical guide provides an in-depth analysis of the structural features of mecillinam, compiling available data from crystallographic, spectroscopic, and spectrometric studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this unique antibiotic.
Physicochemical Properties
Mecillinam is a white or almost white, crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,5R,6R)-6-({(azepan-1-yl)methylidene]amino})-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |
| Molecular Formula | C15H23N3O3S | [1] |
| Molecular Weight | 325.43 g/mol | [1] |
| CAS Number | 32887-01-7 | [1] |
Crystallographic Analysis
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete ¹H and ¹³C NMR spectral data for mecillinam is not extensively reported in peer-reviewed literature. Analysis of related penicillin structures suggests that the characteristic peaks for the β-lactam and thiazolidine rings would be observable. Researchers undertaking NMR analysis of mecillinam should anticipate signals corresponding to the protons and carbons of the core bicyclic system, the dimethyl group, and the unique 6-amidinopenicillanic acid side chain.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aliphatic) | 3000-2850 |
| C=O (β-Lactam) | ~1770 |
| C=O (Carboxylic Acid) | ~1700 |
| C=N (Amidine) | 1685–1640 |
| C-N | 1350–1000 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of mecillinam. In positive ion mode electrospray ionization (ESI), mecillinam typically forms a protonated molecule [M+H]⁺ at m/z 326.1.[3]
Fragmentation Pattern:
A detailed public domain fragmentation spectrum for mecillinam is not widely available. However, studies on the fragmentation of penicillins suggest that a primary cleavage occurs at the β-lactam ring.[4][5] For mecillinam, a characteristic product ion is observed at m/z 167.1, which is utilized in multiple reaction monitoring (MRM) for quantitative analysis.[3]
| Parent Ion (m/z) | Product Ion (m/z) |
| 326.1 | 167.1 |
Experimental Protocols
Synthesis of Mecillinam
Several methods for the synthesis of mecillinam have been patented. A general approach involves the reaction of 6-aminopenicillanic acid (6-APA) with a reactive derivative of the azepane-1-carboximidate side chain.
Example Protocol Outline:
-
Preparation of the Acetal: N-formyl-azepane is reacted with a suitable reagent to form the corresponding acetal, which serves as the activated side chain precursor.
-
Silylation of 6-APA (Optional): In some protocols, 6-APA is silylated to protect the carboxylic acid and improve solubility in organic solvents.
-
Coupling Reaction: The activated side chain is reacted with 6-APA (or its silylated derivative) in an appropriate organic solvent at reduced temperatures.
-
Deprotection and Isolation: If a silylated intermediate is used, the silyl groups are removed. The final product, mecillinam, is then isolated and purified, often through crystallization.
Note: The specific reagents, solvents, and reaction conditions can vary significantly between different patented methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol outlines a general method for the quantification of mecillinam in biological matrices, such as human plasma.
Workflow Diagram:
References
- 1. Mecillinam - Wikipedia [en.wikipedia.org]
- 2. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of Pivmecillinam Hydrochloride in Murine Models of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivmecillinam hydrochloride is an orally administered prodrug of the antibiotic mecillinam, which exhibits potent bactericidal activity against a wide range of Gram-negative bacteria, common causative agents of urinary tract infections (UTIs).[1][2] Mecillinam functions by specifically targeting and inhibiting penicillin-binding protein 2 (PBP-2), a crucial enzyme in bacterial cell wall synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent lysis.[3][4] This unique mechanism of action results in low cross-resistance with other β-lactam antibiotics.[3]
The evaluation of new antimicrobial agents for UTIs necessitates robust and reproducible in vivo animal models that can accurately predict clinical efficacy. The murine model of ascending UTI is a well-established and widely used preclinical model for studying the pathogenesis of UTIs and for evaluating the efficacy of antimicrobial therapies.[5][6][7] This model effectively mimics key aspects of human UTIs, including the route of infection and the establishment of bacterial colonization in the bladder and kidneys.
These application notes provide detailed protocols for utilizing a murine UTI model to assess the in vivo efficacy of this compound. The described methodologies cover animal selection, UTI induction with uropathogenic Escherichia coli (UPEC), oral administration of this compound, and the subsequent evaluation of its therapeutic effect through the quantification of bacterial load in the urinary tract.
Mechanism of Action of Pivmecillinam
Pivmecillinam is a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed by esterases in the blood and tissues to its active form, mecillinam. Mecillinam then exerts its antibacterial effect by interfering with the biosynthesis of the bacterial cell wall.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Murine Model of Ascending Urinary Tract Infection
This protocol describes the establishment of a UTI in female mice via transurethral inoculation of a uropathogenic E. coli (UPEC) strain.
Materials:
-
Animals: Female C3H/HeJ, BALB/c, or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or UTI89).
-
Growth Media: Luria-Bertani (LB) broth and agar.
-
Buffers: Sterile phosphate-buffered saline (PBS).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Catheters: Sterile, soft polyethylene catheters.
-
This compound: Purity >98%.
-
Vehicle for Oral Gavage: Sterile water or 0.5% methylcellulose.
Procedure:
-
Inoculum Preparation:
-
Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB broth and incubate overnight at 37°C without shaking (static culture).
-
Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS to a concentration of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The concentration should be confirmed by serial dilution and plating on LB agar.
-
-
Transurethral Inoculation:
-
Anesthetize the mice using a preferred and approved method.
-
Carefully insert a sterile, lubricated catheter into the urethra.
-
Slowly instill 50 µL of the bacterial suspension into the bladder.
-
Withdraw the catheter and return the mouse to a clean cage. Allow the mice to recover from anesthesia on a warming pad.
-
This compound Treatment Regimen
This protocol outlines the oral administration of this compound to UTI-infected mice. Treatment is initiated 24 hours post-infection.
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare two dosing solutions to mimic human therapeutic regimens: a lower dose and a higher dose. The human equivalent doses of 200 mg and 400 mg three times daily should be calculated for mice based on body surface area.
-
A vehicle control group should receive the vehicle alone.
-
-
Oral Gavage Administration:
-
At 24 hours post-infection, begin the treatment regimen.
-
Administer the prepared this compound solutions or vehicle control to the respective groups of mice via oral gavage.
-
The administration should be performed three times daily for a duration of 3 to 7 days.
-
Evaluation of Efficacy
The efficacy of this compound is determined by quantifying the bacterial load in the bladder and kidneys at the end of the treatment period.
Procedure:
-
Tissue Harvesting:
-
At the end of the treatment period (e.g., 18-24 hours after the last dose), humanely euthanize the mice.
-
Aseptically remove the bladder and both kidneys.
-
-
Quantification of Bacterial Load:
-
Place each organ in a pre-weighed tube containing 1 mL of sterile PBS.
-
Homogenize the tissues using a mechanical homogenizer.
-
Perform serial dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates and calculate the CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the mean CFU/g of tissue in the this compound-treated groups to the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the reduction in bacterial load.
-
Experimental Workflow
Figure 2: Experimental workflow for in vivo efficacy testing.
Data Presentation
The quantitative data on the efficacy of this compound in reducing bacterial load in the bladder and kidneys of infected mice can be summarized in the following table. The data presented here is illustrative and based on findings that both low and high doses significantly reduce bacterial counts compared to a vehicle control.[1]
| Treatment Group | Mean Bacterial Load (log10 CFU/g ± SD) - Bladder | Mean Bacterial Load (log10 CFU/g ± SD) - Kidneys |
| Vehicle Control | 7.2 ± 0.5 | 6.8 ± 0.6 |
| Pivmecillinam HCl (Low Dose) | 4.1 ± 0.8 | 3.9 ± 0.7 |
| Pivmecillinam HCl (High Dose) | 3.5 ± 0.6 | 3.2 ± 0.5 |
| *p < 0.01 compared to Vehicle Control |
Table 1: Efficacy of this compound in a Murine UTI Model.
Conclusion
The murine model of ascending UTI is an invaluable tool for the preclinical evaluation of antimicrobial agents. The protocols outlined in these application notes provide a detailed framework for assessing the in vivo efficacy of this compound. The data generated from these studies can provide critical insights into the therapeutic potential of this antibiotic for the treatment of UTIs and support its further clinical development. Consistent findings from such preclinical models have demonstrated the significant bactericidal activity of this compound against common uropathogens in vivo.[1]
References
- 1. Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pivya (pivmecillinam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Pivmecillinam, the paradigm of an antibiotic with low resistance rates in Escherichia coli urine isolates despite high consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pivmecillinam (Mecillinam) - Information For Prescribers | Right Decisions [rightdecisions.scot.nhs.uk]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Pivmecillinam and its Active Metabolite, Mecillinam, in Human Plasma
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.
Abstract
Pivmecillinam is an orally administered prodrug that is rapidly hydrolyzed to its active form, mecillinam, a penicillin antibiotic effective against urinary tract infections.[1][2][3] A robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of pivmecillinam and mecillinam in human plasma. This method involves a straightforward protein precipitation step for sample preparation and utilizes cephalexin as an internal standard (IS). The validation results demonstrate the method's suitability for pharmacokinetic studies, offering high precision and accuracy over a wide range of concentrations.
Experimental Protocols
Materials and Instrumentation
-
Chemicals and Reagents : Pivmecillinam, Mecillinam, and Cephalexin reference standards, acetonitrile (LC-MS grade), methanol (LC-MS grade), formic acid (LC-MS grade), and ultrapure water.
-
Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
The chromatographic separation was achieved using a C18 analytical column. The mobile phase consisted of a gradient mixture of water with 0.1% formic acid and methanol.[1][2][4]
| Parameter | Specification |
| Column | UltimateXB-C18 or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | To be optimized (e.g., 0.4 mL/min)[5] |
| Injection Volume | To be optimized (e.g., 8 µL)[4] |
| Column Temp. | Ambient or controlled (e.g., 40°C) |
| Gradient | Optimized for separation of analytes and IS |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the analytes and the internal standard.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pivmecillinam | 440.2 | 167.1 |
| Mecillinam | 326.1 | 167.1 |
| Cephalexin (IS) | 348.1 | 158.1 |
Note: Compound-specific parameters such as Declustering Potential (DP) and Collision Energy (CE) should be optimized for maximum signal intensity.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions : Prepare individual stock solutions of Pivmecillinam, Mecillinam, and Cephalexin (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and QCs.
-
Calibration Standards & QCs : Spike blank, acidified human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation Protocol
The protocol utilizes a protein precipitation method, which is efficient for high-throughput analysis.[1][2][4] An acidification step is crucial to enhance the stability of both Pivmecillinam and Mecillinam in plasma.[1][2]
Caption: A streamlined workflow for plasma sample preparation.
Method Validation and Data
The method was validated for linearity, precision, accuracy, and stability.[1][2]
Linearity
The calibration curves were linear over the specified concentration ranges for both analytes.[1][2]
| Analyte | Calibration Range (ng/mL) |
| Pivmecillinam | 0.0500 - 12.0 |
| Mecillinam | 10.0 - 15,000 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels and found to be within acceptable limits.[1][2]
| Parameter | Specification | Result |
| Intra-day Precision (%CV) | ≤ 15% | < 5.5% |
| Inter-day Precision (%CV) | ≤ 15% | < 6.1% |
| Accuracy (%RE) | ± 15% | Within -8.1% to 13.0% |
Stability
Stability of Pivmecillinam and Mecillinam was confirmed under various storage and processing conditions, with the acidification step proving critical for enhancing their stability in plasma.[1][2]
Pivmecillinam to Mecillinam Conversion
Pivmecillinam is a prodrug designed for oral administration. In the body, it undergoes rapid hydrolysis, primarily in the intestinal wall and blood, to release the pharmacologically active agent, Mecillinam. This bioanalytical method is designed to quantify both the transient prodrug and its active metabolite to fully characterize the pharmacokinetic profile.
Caption: Bioactivation pathway of Pivmecillinam to Mecillinam.
Conclusion
This application note details a validated LC-MS/MS method for the simultaneous quantification of Pivmecillinam and Mecillinam in human plasma. The simple protein precipitation sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable tool for researchers in clinical and pharmaceutical settings. The method has been successfully applied to a pharmacokinetic study following the oral administration of Pivmecillinam.[1][2]
References
- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 3. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergy Between Pivmecillinam and Other β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivmecillinam, the prodrug of mecillinam, is a valuable antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This specificity distinguishes it from many other β-lactam antibiotics that preferentially bind to PBP-1A, -1B, and/or -3.[1][3] This complementary mode of action presents a compelling rationale for investigating synergistic interactions between pivmecillinam and other β-lactams. The combination of agents that individually target different essential steps in bacterial cell wall synthesis can lead to enhanced antimicrobial activity, combat resistance, and potentially reduce required dosages, thereby minimizing toxicity.[3][4][5]
These application notes provide detailed protocols for assessing the synergy between pivmecillinam and other β-lactam antibiotics, focusing on the widely accepted checkerboard assay and time-kill curve analysis.
Mechanism of Synergy
The synergistic effect of combining pivmecillinam with other β-lactams stems from their complementary binding to different Penicillin-Binding Proteins (PBPs). PBPs are enzymes crucial for the synthesis and remodeling of the bacterial cell wall peptidoglycan.
-
Pivmecillinam (Mecillinam): Specifically binds to and inhibits PBP2, which is primarily involved in maintaining the rod shape of the bacterium.[1][3] Inhibition of PBP2 leads to the formation of non-viable spherical cells.[6][7]
-
Other β-Lactams (e.g., Ampicillin, Cephalosporins): Typically bind to other PBPs, such as PBP1a/b (involved in peptidoglycan polymerization) and PBP3 (involved in septum formation during cell division).[1][3]
By simultaneously targeting multiple critical points in the cell wall synthesis pathway, the combination of pivmecillinam and another β-lactam can result in a more potent and rapid bactericidal effect than either agent alone.
Data Presentation: In Vitro Synergy of Mecillinam with Other β-Lactams
The following tables summarize reported synergistic activities between mecillinam (the active form of pivmecillinam) and other β-lactam antibiotics against various Gram-negative bacteria. Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index.
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index.
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy[8] |
| > 0.5 to ≤ 4.0 | Additive or Indifference[8] |
| > 4.0 | Antagonism[8] |
Table 2: Summary of Checkerboard Synergy Data for Mecillinam Combinations.
| β-Lactam Combination | Target Organism(s) | Observed Effect | Reference |
| Mecillinam + Ampicillin | Escherichia coli, Klebsiella pneumoniae | Synergistic | [9] |
| Mecillinam + Amoxicillin | Enterobacteriaceae | Synergistic | [4][10] |
| Mecillinam + Carbenicillin | Enterobacteriaceae | Synergistic | [4][10] |
| Mecillinam + Cephalothin | Enterobacteriaceae | Synergistic | [4][10] |
| Mecillinam + Cefamandole | Enterobacteriaceae | Synergistic | [4][10] |
| Mecillinam + Cefoxitin | Enterobacteriaceae | Synergistic | [4][6][10] |
| Mecillinam + Ceftazidime/avibactam | Carbapenemase-producing E. coli and K. pneumoniae | Substantial MIC reduction | [11] |
Table 3: Summary of Time-Kill and Post-Antibiotic Effect (PAE) Synergy Data.
| β-Lactam Combination | Target Organism | Observed Effect | Reference |
| Mecillinam + Ampicillin | E. coli | Enhanced bactericidal effect and prolonged PAE | [1][9] |
| Mecillinam + Aztreonam | E. coli | Prolonged PAE | [1] |
| Mecillinam + Ceftazidime | E. coli | Prolonged PAE | [1] |
| Mecillinam + Piperacillin | E. coli | Prolonged PAE | [1] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
The checkerboard assay is a microdilution method used to determine the in vitro synergy of two antimicrobial agents.
Materials:
-
Pivmecillinam hydrochloride (or mecillinam) powder
-
Second β-lactam antibiotic powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile tubes and pipettes
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of pivmecillinam and the second β-lactam in a suitable solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Further dilutions are made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of pivmecillinam (Drug A).
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second β-lactam (Drug B).
-
The result is a matrix of wells containing various concentrations of both drugs.
-
Include control wells: Drug A alone, Drug B alone, and a growth control (no antibiotic).
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the values in Table 1.
-
Protocol 2: Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Materials:
-
This compound (or mecillinam)
-
Second β-lactam antibiotic
-
CAMHB
-
Bacterial strain of interest
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Pipettes and spreaders
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
Pivmecillinam alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
The second β-lactam alone (at a relevant concentration)
-
The combination of pivmecillinam and the second β-lactam
-
-
-
Inoculation and Sampling:
-
Inoculate all tubes with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of Colony Forming Units (CFU) on each plate to determine the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
The assessment of synergy between pivmecillinam and other β-lactams is a critical area of research with the potential to optimize treatment strategies against challenging Gram-negative infections. The checkerboard assay and time-kill curve analysis are robust and well-established methods for quantifying these interactions in vitro. By following these detailed protocols, researchers can generate valuable data to inform the rational design of combination therapies, ultimately contributing to improved patient outcomes and combating the rise of antimicrobial resistance.
References
- 1. Synergic post-antibiotic effect of mecillinam, in combination with other beta-lactam antibiotics in relation to morphology and initial killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative potency of mecillinam and other beta-lactam antibiotics against Escherichia coli strains producing different beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy of Mecillinam, a Beta-Amidinopenicillanic Acid Derivative, Combined with Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In-vitro activity of the combinations of ampicillin with mecillinam or with beta-lactamase inhibitors against strains resistant to ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of mecillinam alone and in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mecillinam (FL 1060), a 6β-Amidinopenicillanic Acid Derivative: Bactericidal Action and Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Mecillinam-ampicillin synergism in experimental Enterobacteriaceae meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy of mecillinam, a beta-amidinopenicillanic acid derivative, combined with beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Mecillinam's Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bactericidal activity of Mecillinam, a β-lactam antibiotic that specifically targets Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1] Detailed protocols for key cell-based assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
Mecillinam (amdinocillin) is a narrow-spectrum penicillin antibiotic with potent activity primarily against Gram-negative bacteria, particularly members of the Enterobacterales order.[2] Its unique mechanism of action involves the specific inhibition of Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.[1] This targeted action makes Mecillinam an important therapeutic option, especially in the context of rising antimicrobial resistance. Accurate and reproducible methods for assessing its bactericidal activity are crucial for both clinical susceptibility testing and novel drug development.
This document outlines the principal cell-based assays used to characterize the bactericidal properties of Mecillinam: Minimum Inhibitory Concentration (MIC) determination, time-kill assays, and PBP2 inhibition assays.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for summarizing key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Mecillinam against various Enterobacterales.
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Mecillinam Susceptibility Rate (%) | Reference |
| Escherichia coli | 30 | N/A | N/A | 100 | [3] |
| Escherichia coli (ESBL-negative) | 414 | 0.5 | 4 | 95.2 | [1] |
| Escherichia coli (ESBL-positive) | 46 | 1 | 4 | 91.3 | [1] |
| Escherichia coli (Carbapenem-resistant) | 1,943 | N/A | N/A | 84.2 | [2] |
| Klebsiella pneumoniae | N/A | N/A | N/A | 81.8 - 93.5 | [2] |
| Enterobacter cloacae | N/A | >95 | >95 | >95 | [2] |
| Citrobacter freundii | N/A | >95 | >95 | >95 | [2] |
| Proteus mirabilis | N/A | N/A | N/A | 73.2 - 95.8 | [2] |
| Salmonella spp. | N/A | N/A | N/A | Active | [2] |
N/A: Not available in the cited sources.
Table 2: Time-Kill Assay Parameters for Mecillinam against E. coli.
| E. coli Isolate | Mecillinam Concentration (mg/L) | Time to 3-log₁₀ Reduction (Bactericidal Effect) | Reference |
| P 19 (MIC: 1 mg/L) | 1x MIC, 4x MIC | Not explicitly stated, but bactericidal activity observed | [4] |
| BN 45 (MIC: 4 mg/L) | 1x MIC, 4x MIC | Not explicitly stated, but bactericidal activity observed | [4] |
| ESBL-producing isolates | Various | Bactericidal effect observed in combination with clavulanic acid | [5] |
Table 3: PBP2 Binding Affinity of Mecillinam.
| Organism | PBP Target | IC₅₀ (mg/L) | Reference |
| Klebsiella pneumoniae | PBP2 | <0.0075 | [6] |
| Escherichia coli | PBP2 | Selective binding | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. For Mecillinam, the agar dilution method is considered the reference standard.
Protocol: Agar Dilution for Mecillinam MIC Determination
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing serial twofold dilutions of Mecillinam. The concentration range should typically span from 0.06 to 32 mg/L.[8]
-
Inoculum Preparation: Culture the test organism overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the prepared bacterial suspension (diluted to approximately 10⁴ CFU/spot) onto the surface of the MHA plates, including a drug-free control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Mecillinam that completely inhibits visible growth.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.
Protocol: Mecillinam Time-Kill Assay
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in a logarithmic growth phase in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Exposure: Add Mecillinam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each Mecillinam concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Penicillin-Binding Protein 2 (PBP2) Inhibition Assay
This assay determines the affinity of Mecillinam for its target, PBP2, by measuring the concentration required to inhibit the binding of a labeled penicillin probe.
Protocol: Competitive PBP2 Binding Assay
-
Membrane Preparation: Grow the test bacteria to mid-log phase and harvest the cells. Prepare cell membrane fractions containing the PBPs through enzymatic lysis and ultracentrifugation.
-
Competitive Binding: Incubate the membrane preparations with varying concentrations of Mecillinam for a defined period to allow for binding to PBP2.
-
Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to the mixture. This probe will bind to any PBPs that are not already occupied by Mecillinam.
-
SDS-PAGE and Visualization: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the PBP2 band at each Mecillinam concentration. The 50% inhibitory concentration (IC₅₀) is the concentration of Mecillinam that reduces the binding of the fluorescent probe to PBP2 by 50%.[6]
Mandatory Visualizations
Caption: Mechanism of action of Mecillinam.
Caption: Experimental workflow for assessing Mecillinam's bactericidal activity.
References
- 1. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of mecillinam against Escherichia coli resistant to third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic and bactericidal activities of mecillinam, amoxicillin and clavulanic acid combinations against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli in 24-h time-kill experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of Novel Pivmecillinam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivmecillinam is an orally administered prodrug of the β-lactam antibiotic mecillinam.[1][2][3] Upon absorption, it is hydrolyzed by esterases into its active form, mecillinam, which exerts a potent bactericidal effect, particularly against Gram-negative bacteria such as Escherichia coli.[2][4][5] The increasing prevalence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Pivmecillinam's unique mechanism of action, which involves the specific inhibition of Penicillin-Binding Protein 2 (PBP2), presents a valuable target for developing new derivatives with potentially improved efficacy, expanded spectrum, or the ability to overcome existing resistance mechanisms.[6][7]
This document provides detailed protocols and application notes for a high-throughput screening (HTS) campaign designed to identify novel small molecules that mimic the activity of mecillinam. The strategy employs a robust, multi-stage approach, beginning with a whole-cell phenotypic screen to identify compounds that inhibit bacterial growth, followed by a target-based assay to confirm specific PBP2 inhibition and counter-screens to eliminate non-specific or cytotoxic compounds.
Mechanism of Action: Pivmecillinam Pathway
Pivmecillinam's efficacy relies on its conversion to the active compound mecillinam. Mecillinam then selectively binds to and inactivates Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the bacterial cell wall synthesis pathway.[6][8] This inhibition disrupts peptidoglycan cross-linking, leading to the formation of a defective cell wall and subsequent cell lysis.[8][9]
Caption: Mechanism of action of Pivmecillinam.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen (Whole-Cell Growth Inhibition Assay)
This primary assay is a phenotypic screen designed to identify any compound from a chemical library that inhibits the growth of a target Gram-negative bacterium, such as E. coli.
Materials:
-
Bacterial Strain: E. coli ATCC 25922 (or other relevant sensitive strain).
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Compound Library: Small molecule library dissolved in DMSO (e.g., 10 mM stock).
-
Controls: Pivmecillinam (positive control), DMSO (negative control).
-
Assay Plates: Sterile, clear-bottom 384-well microplates.
-
Reagents: Resazurin solution (e.g., CellTiter-Blue®).
-
Equipment: Automated liquid handler, microplate incubator, microplate reader (fluorescence).
Methodology:
-
Bacterial Culture Preparation: Inoculate a starter culture of E. coli in MHB and grow overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh MHB to achieve an optical density at 600 nm (OD600) of ~0.001. This corresponds to approximately 1-5 x 10^5 CFU/mL.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Dispense DMSO into negative control wells and Pivmecillinam (final concentration ~2x MIC) into positive control wells.
-
Bacterial Inoculation: Dispense 50 µL of the prepared bacterial suspension into each well of the compound-plated 384-well plates.
-
Incubation: Seal the plates and incubate at 37°C for 16-18 hours without shaking.
-
Viability Measurement: Add 10 µL of Resazurin solution to each well and incubate for an additional 1-2 hours at 37°C.
-
Data Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader. A low fluorescence signal indicates growth inhibition.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
Calculate the Z-factor to assess assay quality.[10] A Z-factor > 0.5 is considered excellent for HTS. Z-Factor = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Compounds demonstrating inhibition above a defined threshold (e.g., >80% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
Data Presentation
Quantitative data from the primary screen should be summarized to provide a clear overview of the campaign's performance.
Table 1: Example Summary of Primary HTS Campaign
| Parameter | Value | Description |
| Library Size | 250,000 | Total number of compounds screened. |
| Screening Concentration | 10 µM | Final concentration of test compounds. |
| Z-Factor | 0.78 | Assay quality and robustness metric.[10] |
| Positive Control | Pivmecillinam (2 µg/mL) | Consistently showed >95% inhibition. |
| Primary Hit Rate | 0.6% | Percentage of library compounds meeting hit criteria. |
| Number of Primary Hits | 1,500 | Total compounds selected for follow-up. |
HTS Workflow and Logic
The screening process follows a logical cascade to efficiently identify and validate promising compounds while eliminating undesirable ones.
Caption: High-throughput screening experimental workflow.
Protocol 2: Secondary Assay (Target-Based PBP2 Binding Assay)
This assay confirms whether the primary hits directly interact with the molecular target, PBP2. A fluorescence polarization (FP) assay is a suitable format for HTS.
Materials:
-
Protein: Purified recombinant E. coli PBP2.
-
Fluorescent Probe: A fluorescently-labeled β-lactam (e.g., BOCILLIN™ FL Penicillin) that binds to PBP2.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Triton X-100.
-
Primary Hits: Compounds identified from the primary screen.
-
Controls: Mecillinam (positive control), DMSO (negative control).
-
Assay Plates: Black, low-volume 384-well microplates.
-
Equipment: Automated liquid handler, microplate reader with FP capabilities.
Methodology:
-
Reagent Preparation: Prepare a solution of PBP2 and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal window.
-
Compound Plating: Dispense 50 nL of each primary hit compound into the wells of a 384-well plate. Include appropriate controls.
-
Reagent Addition: Add 20 µL of the PBP2/probe mixture to each well.
-
Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure fluorescence polarization in mP units. A decrease in mP indicates that the test compound has displaced the fluorescent probe from PBP2.
Data Analysis:
-
Identify active compounds that cause a significant drop in the FP signal (e.g., >3 standard deviations from the mean of the negative controls). These are considered confirmed PBP2 binders.
Protocol 3: Counter-Screen (Mammalian Cell Cytotoxicity Assay)
This assay is crucial to eliminate compounds that are toxic to mammalian cells, ensuring the antibacterial activity is selective.
Materials:
-
Cell Line: A standard mammalian cell line (e.g., HEK293 or HepG2).
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Primary Hits: Compounds identified from the primary screen.
-
Controls: Doxorubicin or Staurosporine (positive control for toxicity), DMSO (negative control).
-
Assay Plates: Sterile, clear-bottom 384-well tissue culture plates.
-
Reagents: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Equipment: Automated liquid handler, CO2 incubator, microplate reader (luminescence).
Methodology:
-
Cell Plating: Seed the mammalian cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a CO2 incubator at 37°C.
-
Compound Addition: Add the primary hit compounds to the cells at the same concentration used in the primary screen (e.g., 10 µM).
-
Incubation: Incubate the plates for 24-48 hours in a CO2 incubator at 37°C.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence.
Data Analysis:
-
Calculate the percent cell viability for each compound relative to controls.
-
Compounds that reduce cell viability below a certain threshold (e.g., <80%) are flagged as cytotoxic and are typically deprioritized.
Hit Confirmation and Selectivity
The data from the secondary and counter-screens are integrated to select the most promising hits for further characterization.
Table 2: Example Hit Confirmation and Selectivity Data
| Compound ID | Primary Screen (% Inhibition) | PBP2 Binding (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Hit-001 | 98.2 | 1.5 | >100 | >66.7 |
| Hit-002 | 95.5 | 2.3 | 15.4 | 6.7 |
| Hit-003 | 91.0 | 45.1 | >100 | >2.2 |
| Hit-004 | 88.4 | 0.8 | 1.2 | 1.5 |
| Mecillinam | 99.8 | 0.5 | >200 | >400 |
A higher Selectivity Index is desirable. Compounds like Hit-004 would be deprioritized due to low selectivity.
Screening Cascade Logic
The decision-making process for advancing compounds through the screening funnel is based on a set of defined criteria at each stage.
Caption: Logical flow of the hit validation cascade.
Conclusion
This HTS framework provides a comprehensive strategy for the discovery of novel derivatives of Pivmecillinam. By combining a high-throughput whole-cell primary screen with a specific target-based secondary assay and a crucial cytotoxicity counter-screen, this approach is designed to efficiently identify potent, target-specific, and non-toxic lead compounds. The subsequent characterization of confirmed hits, including determination of MIC values and exploration of structure-activity relationships, will pave the way for the development of the next generation of PBP2-inhibiting antibiotics.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. buzzrx.com [buzzrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pivmecillinam (Mecillinam) - Information For Prescribers | Right Decisions [rightdecisions.scot.nhs.uk]
- 6. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Repurposing High-Throughput Screening Reveals Unconventional Drugs with Antimicrobial and Antibiofilm Potential Against Methicillin-Resistant Staphylococcus aureus from a Cystic Fibrosis Patient [mdpi.com]
Application Notes and Protocols for In Vitro Study of Pivmecillinam Resistance Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the in vitro development of bacterial resistance to pivmecillinam. The protocols outlined below are intended to be a foundational resource, adaptable to specific research questions and laboratory capabilities.
Introduction
Pivmecillinam is an orally available prodrug of mecillinam, a β-lactam antibiotic with a unique mechanism of action. It specifically targets penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, leading to the formation of spherical cells and eventual lysis.[1][2][3] This targeted action makes it a valuable agent for treating uncomplicated urinary tract infections (uUTIs), primarily caused by Escherichia coli.[2][4] Despite its long-term use in some regions, resistance rates to pivmecillinam have remained relatively low.[5][6] However, with the increasing prevalence of multidrug-resistant bacteria, understanding the mechanisms and dynamics of resistance development is crucial for preserving its clinical efficacy.
These protocols will detail the necessary steps to induce, select, and characterize pivmecillinam-resistant mutants in a controlled laboratory setting. The primary methods covered are the determination of Minimum Inhibitory Concentration (MIC), serial passage experiments to induce resistance, and subsequent analysis of resistant isolates.
Core Experimental Workflow
The overall process for studying pivmecillinam resistance development in vitro follows a logical progression from initial susceptibility testing to the genetic and phenotypic characterization of resistant strains.
Caption: Overall experimental workflow for studying pivmecillinam resistance.
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] This is a fundamental first step to establish the baseline susceptibility of the bacterial strain.
Materials:
-
Bacterial culture (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)
-
Pivmecillinam hydrochloride (analytical grade)
-
Sterile 96-well microtiter plates or petri dishes
-
Spectrophotometer or plate reader
-
Incubator (35°C ± 2°C)
Method: Broth Microdilution (as per CLSI guidelines)
-
Prepare Pivmecillinam Stock Solution: Dissolve pivmecillinam in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the pivmecillinam stock solution in MHB to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the pivmecillinam dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of pivmecillinam at which there is no visible turbidity (growth).[7][10] This can be assessed visually or by using a plate reader to measure optical density.
Protocol 2: In Vitro Resistance Induction by Serial Passage
This method, also known as adaptive laboratory evolution, mimics the prolonged exposure of bacteria to sub-lethal concentrations of an antibiotic, which can lead to the selection of resistant mutants.[11][12][13]
Materials:
-
Bacterial culture with a known pivmecillinam MIC
-
MHB
-
Pivmecillinam stock solution
-
Sterile culture tubes or 96-well plates
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Method:
-
Initial Setup: Prepare a series of culture tubes or a 96-well plate with two-fold serial dilutions of pivmecillinam in MHB, starting from a concentration several dilutions below the baseline MIC.
-
Inoculation: Inoculate the tubes/wells with the bacterial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate for 18-24 hours at 35°C ± 2°C.
-
Passage: Identify the tube/well with the highest concentration of pivmecillinam that shows visible growth (this is the sub-MIC culture).[12]
-
Subsequent Passages: Use an aliquot from this sub-MIC culture to inoculate a fresh set of serial dilutions of pivmecillinam. The concentration range for the new set of dilutions should be adjusted to bracket the new expected MIC.
-
Repeat: Repeat this process for a predetermined number of passages (e.g., 20-30 passages) or until a significant increase in the MIC is observed.[13][14]
-
MIC Determination: At regular intervals (e.g., every 5 passages), determine the MIC of the evolving bacterial population using the protocol described above to track the development of resistance.
Caption: Workflow for the serial passage experiment.
Protocol 3: Characterization of Resistant Mutants
Once resistant isolates are obtained, it is essential to characterize them to understand the basis of resistance.
1. Genetic Analysis:
-
Whole-Genome Sequencing (WGS): This is the gold standard for identifying genetic mutations associated with resistance.
-
Isolate genomic DNA from the resistant mutant and the parental (susceptible) strain.
-
Perform high-throughput sequencing.
-
Compare the genome of the resistant strain to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes.
-
Focus on genes known to be involved in mecillinam resistance (e.g., cysB, mrdA, spoT) and other potential targets.[15][16]
-
2. Phenotypic Analysis:
-
Fitness Cost Assessment: Resistance mutations can sometimes lead to a reduced growth rate or other fitness costs.
-
Grow the resistant mutant and the parental strain in a competition assay in an antibiotic-free medium.
-
Enumerate the CFU of each strain at the beginning and end of the co-culture period.
-
Calculate the relative fitness of the resistant mutant compared to the parental strain. A fitness cost is indicated if the resistant strain is outcompeted by the parental strain in the absence of the antibiotic.[16]
-
-
Stability of Resistance: Determine if the resistance phenotype is stable in the absence of selective pressure.
-
Culture the resistant isolate in antibiotic-free MHB for multiple passages.
-
Periodically re-determine the MIC for pivmecillinam. A decrease in MIC over time suggests that the resistance mechanism is unstable or carries a significant fitness cost.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: MIC Progression During Serial Passage Experiment
| Passage Number | MIC of Pivmecillinam (µg/mL) for Replicate 1 | MIC of Pivmecillinam (µg/mL) for Replicate 2 | MIC of Pivmecillinam (µg/mL) for Replicate 3 |
|---|---|---|---|
| 0 (Parental) | 1 | 1 | 1 |
| 5 | 2 | 1 | 2 |
| 10 | 4 | 4 | 8 |
| 15 | 16 | 8 | 16 |
| 20 | 32 | 32 | 32 |
| 25 | 64 | 32 | 64 |
| 30 | 128 | 64 | 64 |
Table 2: Characterization of Pivmecillinam-Resistant Mutants
| Isolate ID | Passage of Isolation | Final MIC (µg/mL) | Fold-Increase in MIC | Identified Mutation(s) (Gene: Change) | Relative Fitness (vs. Parental) |
|---|---|---|---|---|---|
| Parent | 0 | 1 | - | Wild-Type | 1.0 |
| R1-P30 | 30 | 128 | 128x | cysB: T123A | 0.85 |
| R2-P30 | 30 | 64 | 64x | mrdA: G234C | 0.92 |
| R3-P30 | 30 | 64 | 64x | spoT: deletion | 0.88 |
Signaling Pathways and Resistance Mechanisms
Mutations in the cysB gene are a common mechanism of mecillinam resistance found in clinical isolates.[16][17] Inactivation of CysB, a transcriptional regulator of cysteine biosynthesis, leads to cysteine depletion. This triggers an oxidative stress response, which in turn upregulates proteins like LpoB and PBP1B, allowing the cell to bypass the mecillinam-inhibited PBP2.[15]
Caption: Proposed pathway for cysB-mediated mecillinam resistance.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the in vitro development of resistance to pivmecillinam, contributing valuable insights into the longevity of this important therapeutic agent.
References
- 1. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buzzrx.com [buzzrx.com]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Serial passage – REVIVE [revive.gardp.org]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. Mechanisms and Dynamics of Mecillinam Resistance in Escherichia coli [uu.diva-portal.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Pivmecillinam in Complicated Urinary Tract Infections (cUTIs) in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research, experimental protocols, and clinical data related to the use of pivmecillinam in the treatment of complicated urinary tract infections (cUTIs).
Introduction and Mechanism of Action
Pivmecillinam is an orally administered prodrug of the amidinopenicillin, mecillinam.[1][2][3] It has demonstrated significant activity against a variety of Gram-negative bacteria, which are common causative agents of UTIs.[1][4] Its unique mechanism of action involves the specific inhibition of penicillin-binding protein 2 (PBP2), which is crucial for the synthesis of the bacterial cell wall.[1][3] This targeted action leads to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[5] Due to its distinct binding target, pivmecillinam often retains activity against pathogens that have developed resistance to other beta-lactam antibiotics, including some extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][6][7]
Signaling Pathway of Pivmecillinam's Action
Caption: Mechanism of action of pivmecillinam.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Pivmecillinam is well-absorbed orally, with a bioavailability of 60-70%, and is rapidly hydrolyzed to its active form, mecillinam.[1] Mecillinam is primarily excreted through the kidneys, leading to high concentrations in the urine.[1] The pharmacokinetic/pharmacodynamic parameter most closely associated with the efficacy of beta-lactams like mecillinam is the time that the drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T > MIC).[6]
| Parameter | Value | Reference |
| Bioavailability | 60-70% | [1] |
| Half-life | ~1 hour | [1] |
| Excretion | Primarily renal | [1] |
| Key PK/PD Index | %T > MIC | [6] |
Clinical Efficacy in Complicated UTIs
While pivmecillinam has been extensively used for uncomplicated UTIs, there is growing evidence supporting its use in cUTIs, particularly those caused by multidrug-resistant organisms.[6][7]
| Study | Patient Population | Dosing Regimen | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Pivmecillinam vs. Placebo (uUTI) | Adult females with uUTI | Not specified | 62% (Pivmecillinam) vs. 10% (Placebo) | Not specified | [8] |
| Pivmecillinam vs. Other Oral Antibiotic (uUTI) | Adult females with uUTI | Not specified | 72% (Pivmecillinam) vs. 76% (Comparator) | Not specified | [8] |
| Pivmecillinam vs. Ibuprofen (uUTI) | Adult females with uUTI | Not specified | 66% (Pivmecillinam) vs. 22% (Ibuprofen) | Not specified | [8] |
| Pivmecillinam for ESBL-producing Enterobacteriaceae | Patients with UTIs caused by ESBL-producing organisms | 400 mg TID recommended | 60-84% | Generally lower than clinical cure rates | [5] |
| Pivmecillinam/Pivampicillin Combination (cUTI) | Surgical-urological patients with severe underlying urinary tract diseases | Pivmecillinam 200 mg + Pivampicillin 250 mg TID for 10 days | 78.6% (11/14) | 78.6% (11/14) | [9] |
| Pivmecillinam Alone (cUTI) | Surgical-urological patients with severe underlying urinary tract diseases | 400 mg TID for 10 days | 58.3% (7/12) | 33.3% (4/12) | [9] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The reference method for determining the susceptibility of bacterial isolates to mecillinam is agar dilution, as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]
Protocol for Mecillinam MIC Determination by Agar Dilution:
-
Prepare Mecillinam Stock Solution: Dissolve mecillinam powder in a suitable solvent to a known concentration. Further dilute to create a range of concentrations for the agar plates.
-
Prepare Agar Plates: Prepare Mueller-Hinton agar and cool to 45-50°C. Add the appropriate volume of each mecillinam dilution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: Culture the bacterial isolates to be tested overnight on a non-selective agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculate Plates: Using a multipoint inoculator, spot-inoculate the bacterial suspensions onto the surface of the mecillinam-containing and control (drug-free) agar plates.
-
Incubate: Incubate the plates at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of mecillinam that completely inhibits the visible growth of the bacteria.
CLSI and EUCAST Breakpoints for Mecillinam (for E. coli):
| Susceptible | Intermediate | Resistant | |
| CLSI (MIC, µg/mL) | ≤ 8 | 16 | ≥ 32 |
| CLSI (Disk Diffusion, mm) | ≥ 15 | - | ≤ 11 |
| EUCAST (MIC, mg/L) for oral fosfomycin | ≤ 8 | - | > 8 |
| EUCAST (Disk Diffusion, mm) for oral fosfomycin | ≤ 24 | - | > 24 |
Note: For other Enterobacterales, EUCAST breakpoints for oral fosfomycin were used in some studies in the absence of specific mecillinam breakpoints.[10]
Clinical Trial Protocol for cUTI
The following is a generalized workflow for a clinical trial investigating the efficacy of pivmecillinam in cUTIs, based on common elements from published trial protocols.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pivmecillinam for Uncomplicated Lower Urinary Tract Infections Caused by Staphylococcus saprophyticus—Cumulative Observational Data from Four Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hey.nhs.uk [hey.nhs.uk]
- 5. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. urologytimes.com [urologytimes.com]
- 9. Pivmecillinam plus pivampicillin in complicated urinary tract infection. Double-blind comparison of the combination pivmecillinam/pivampicillin and pivmecillinam alone in patients with urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of several routine methods for fosfomycin and mecillinam susceptibility testing of Enterobacterales urine isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pivmecillinam Efficacy Against Biofilm-Forming Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established in vitro models for assessing the efficacy of Pivmecillinam, a prodrug of mecillinam, against bacteria capable of forming biofilms. The protocols detailed herein are designed to deliver reproducible and quantifiable data, essential for preclinical drug development and academic research.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significantly increased resistance to antimicrobial agents and the host immune system, posing a major challenge in the treatment of chronic and device-associated infections. Pivmecillinam, an oral antibiotic, exerts its bactericidal effect through the specific inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in the synthesis of the bacterial cell wall.[1][2] Its primary targets are Gram-negative bacteria belonging to the Enterobacterales order, such as Escherichia coli and Klebsiella pneumoniae, which are common culprits in urinary tract infections (UTIs) where biofilms often play a role.[3][4] While clinically effective, a deeper understanding of its action against the biofilm phenotype is crucial.
This document outlines detailed protocols for three widely recognized in vitro biofilm models: the Calgary Biofilm Device (commercially known as the MBEC™ Assay), the CDC Biofilm Reactor, and microfluidic systems. It also presents available data on Pivmecillinam's efficacy and explores its potential interactions with bacterial signaling pathways involved in biofilm formation.
Data Presentation: Efficacy of Pivmecillinam Against Biofilm-Forming Bacteria
While specific Minimum Biofilm Eradication Concentration (MBEC) values for Pivmecillinam are not extensively reported in publicly available literature, the following tables summarize the known Minimum Inhibitory Concentrations (MIC) for the active form, mecillinam, against planktonic bacteria and provide a template for presenting future MBEC data. It is important to note that MBEC values are typically significantly higher than MIC values.[5]
Table 1: Planktonic Minimum Inhibitory Concentration (MIC) of Mecillinam against Common Uropathogens
| Bacterial Species | Planktonic MIC Range (mg/L) | Reference Strains / Clinical Isolates |
| Escherichia coli | ≤8 | Clinical Isolates[6] |
| Klebsiella pneumoniae | Varies (Susceptibility rates 81.8% to 93.5%) | Clinical Isolates[3] |
| Staphylococcus saprophyticus | ≥8 (Considered resistant in vitro) | Clinical Isolates[7][8] |
Table 2: Template for Minimum Biofilm Eradication Concentration (MBEC) of Mecillinam
| Bacterial Species | Biofilm Model | MBEC (mg/L) | Fold Increase (MBEC/MIC) |
| Escherichia coli | Calgary Biofilm Device | Data to be determined | Data to be determined |
| Klebsiella pneumoniae | CDC Biofilm Reactor | Data to be determined | Data to be determined |
| Staphylococcus saprophyticus | Microfluidic System | Data to be determined | Data to be determined |
Experimental Protocols
Calgary Biofilm Device (MBEC™ Assay) Protocol
This high-throughput screening method allows for the simultaneous formation of 96 equivalent biofilms and subsequent testing of multiple antimicrobial concentrations.
Materials:
-
MBEC™ Assay plate (Innovotech Inc. or similar) with a lid of 96 pegs
-
96-well microtiter plates
-
Bacterial culture of interest (e.g., E. coli, K. pneumoniae)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Artificial Urine Medium)
-
Pivmecillinam stock solution (hydrolyzed to mecillinam in situ or use mecillinam directly)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sonicator bath
-
Plate reader for optical density (OD) measurements
-
Reagents for viability testing (e.g., resazurin, agar plates for colony forming unit (CFU) counting)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the chosen growth medium, adjusted to a 0.5 McFarland standard.
-
Biofilm Formation:
-
Pipette 150 µL of the bacterial inoculum into each well of a 96-well microtiter plate.
-
Place the MBEC™ lid onto the plate, ensuring each peg is submerged in the inoculum.
-
Incubate the device on a rocking table or shaker at a controlled speed (e.g., 110 rpm) at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Rinsing: Gently remove the peg lid and rinse it by immersing it in a 96-well plate containing 200 µL of sterile saline per well for 1-2 minutes to remove planktonic bacteria. Repeat this rinsing step twice.
-
Antibiotic Challenge:
-
Prepare a serial dilution of Pivmecillinam (or mecillinam) in fresh growth medium in a new 96-well plate. Include growth control wells (no antibiotic) and sterility control wells (no bacteria).
-
Transfer the rinsed peg lid to this challenge plate.
-
Incubate at 37°C for a specified duration (e.g., 24 hours).
-
-
Biofilm Viability Assessment:
-
MBEC Determination (Qualitative):
-
After the antibiotic challenge, rinse the peg lid again in saline.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh, sterile growth medium per well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the medium.
-
Remove the peg lid and cover the microtiter plate with a standard lid.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MBEC is the lowest concentration of the antibiotic that prevents bacterial growth (i.e., no turbidity) in the recovery wells.
-
-
Quantitative Viability (CFU Counting):
-
Following sonication (step 5a), perform serial dilutions of the bacterial suspension from each well and plate onto appropriate agar plates.
-
Incubate the plates and count the colonies to determine the number of viable bacteria (CFU/peg).
-
-
Diagram: Calgary Biofilm Device (MBEC™ Assay) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Effects of Antimicrobial Agents on Planktonic and Biofilm Forms of Staphylococcus saprophyticus Isolated From Patients With Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Perspectives on Antimicrobial Agents: Pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uropathogenic Escherichia coli Biofilms: Antibiotic Pressure and Interaction with Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pivmecillinam for Treatment of Uncomplicated Urinary Tract Infections: The Full Picture Combines Extensive Clinical Experience and Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the oral bioavailability of Pivmecillinam Hydrochloride formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Pivmecillinam Hydrochloride formulations.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted oral bioavailability of this compound, and what are the key factors limiting it?
Pivmecillinam, the prodrug of the active antibiotic mecillinam, has a reported oral bioavailability of approximately 25-35%.[1] While it is considered to be well-absorbed orally compared to its active form, mecillinam, this incomplete bioavailability can be attributed to several factors:[1][2]
-
First-Pass Metabolism: After absorption from the gastrointestinal tract, Pivmecillinam is rapidly hydrolyzed by non-specific esterases present in the gut mucosa, blood, and other tissues to form the active drug, mecillinam.[3][4] This rapid conversion before reaching systemic circulation can be considered a form of pre-systemic clearance.
-
Gastrointestinal Tract Stability: The stability of the ester linkage in Pivmecillinam can be influenced by the pH and enzymatic environment of the gastrointestinal tract, potentially leading to degradation before absorption.
-
Transporter Effects: While not extensively detailed in the provided literature, drug transporters in the intestinal epithelium could potentially influence the absorption of Pivmecillinam.
Q2: How does food intake affect the oral absorption of Pivmecillinam?
The absorption of Pivmecillinam is not significantly affected by the presence of food in the stomach.[2][5][6] This provides flexibility in dosing for clinical applications. However, for tightly controlled pharmacokinetic studies, it is still advisable to standardize administration with respect to meals to minimize variability.
Q3: What are some potential formulation strategies to improve the oral bioavailability of Pivmecillinam?
Improving the oral bioavailability of Pivmecillinam could involve several formulation approaches:
-
Permeation Enhancers: Incorporating excipients that can transiently and safely increase the permeability of the intestinal epithelium could lead to enhanced absorption.
-
Enzyme Inhibitors: Co-formulating with inhibitors of non-specific esterases in the gastrointestinal tract could protect Pivmecillinam from premature hydrolysis, allowing more of the prodrug to be absorbed intact.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the dissolution and absorption of lipophilic drugs. While this compound is a salt, its pivaloyloxymethyl ester moiety lends it some lipophilicity that might be exploited with these systems.
-
Nanoparticulate Systems: Formulating Pivmecillinam into nanoparticles could potentially alter its absorption pathway and protect it from degradation in the GI tract.
Troubleshooting Guide
Problem: High variability in in vivo pharmacokinetic data.
-
Possible Cause 1: Inconsistent Dosing Conditions.
-
Possible Cause 2: Instability of Analytes in Biological Samples.
-
Troubleshooting: Both Pivmecillinam and its active metabolite, mecillinam, can be unstable in plasma. An acidification step is recommended to enhance their stability during sample storage and processing.[7][8] Ensure that blood samples are collected in appropriate anticoagulant tubes and processed promptly at low temperatures.
-
-
Possible Cause 3: Analytical Method Variability.
Problem: Poor correlation between in vitro dissolution and in vivo absorption.
-
Possible Cause 1: Dissolution method does not mimic in vivo conditions.
-
Troubleshooting: The standard dissolution apparatus may not accurately reflect the complex environment of the human gut. Consider using more biorelevant dissolution media that simulate the composition of gastric and intestinal fluids in both fasted and fed states. Investigate the use of more advanced dissolution models that incorporate aspects of gastrointestinal motility.
-
-
Possible Cause 2: Formulation excipients affecting gastrointestinal transit or physiology.
-
Troubleshooting: Certain excipients can alter gastric emptying time or intestinal motility. Review the excipient composition and their known physiological effects. Consider conducting in vivo imaging studies in animal models to track the transit and disintegration of your formulation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Mecillinam after Oral Administration of Pivmecillinam
| Parameter | Value | Reference |
| Peak Serum Concentration (Cmax) | ~5 µg/mL (after 400 mg dose) | [5] |
| Time to Peak Concentration (Tmax) | ~1-1.5 hours | [4][5] |
| Serum Half-life (t1/2) | ~1.2 hours | [5] |
| Urinary Excretion (as mecillinam) | ~50% within 6 hours | [5] |
Experimental Protocols
Protocol 1: Quantification of Pivmecillinam and Mecillinam in Human Plasma by LC-MS/MS
This protocol is adapted from published methods for the analysis of Pivmecillinam and its active metabolite, mecillinam, in biological samples.[7][8][9]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., cephalexin).
-
Acidify the sample to improve analyte stability, for example, by adding a small volume of formic acid solution.[7][8]
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for improving Pivmecillinam oral bioavailability.
References
- 1. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 8. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pivmecillinam Stability Issues in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pivmecillinam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of pivmecillinam in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pivmecillinam solution losing activity over time?
A1: Pivmecillinam is a prodrug of the antibacterial agent mecillinam. It is inherently unstable in aqueous solutions, especially at neutral to alkaline pH, and undergoes hydrolysis to form the active compound, mecillinam. This hydrolysis is catalyzed by esterases, which can be present in serum-containing cell culture media. The half-life of pivmecillinam in a neutral solution at 37°C is approximately 95 minutes, meaning its concentration can decrease significantly during a typical experiment.
Q2: What are the main degradation products of pivmecillinam in aqueous solutions?
A2: The primary degradation pathway of pivmecillinam in aqueous solution is the hydrolysis of its pivaloyloxymethyl ester group to release the active drug, mecillinam, and pivalic acid. Mecillinam itself can also degrade, particularly at higher pH values.
Q3: How should I prepare and store pivmecillinam stock solutions?
A3: To minimize degradation, it is recommended to prepare stock solutions of pivmecillinam in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at low temperatures, with suggestions of -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months). Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: At what pH is pivmecillinam most stable?
A4: Pivmecillinam is relatively more stable in acidic solutions. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases. For experiments requiring aqueous solutions, using a slightly acidic buffer (pH < 7) may help to slow down degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected antibacterial activity | Rapid degradation of pivmecillinam in the experimental medium. | 1. Prepare fresh working solutions of pivmecillinam immediately before use. 2. Reduce the incubation time of the experiment if possible. 3. Consider using a slightly acidic buffer for your experiment, if compatible with your cells or assay. 4. If using serum-containing media, consider heat-inactivating the serum to reduce esterase activity or using a serum-free medium. 5. For longer experiments, consider replenishing the pivmecillinam at regular intervals. |
| Precipitation of pivmecillinam in aqueous solution | Low aqueous solubility of pivmecillinam. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve pivmecillinam is low and compatible with your experimental system. 2. Prepare a higher concentration stock solution in an appropriate organic solvent and dilute it further in the aqueous medium just before use. 3. Sonication may aid in dissolving the compound. |
| Variability between experimental replicates | Differential degradation of pivmecillinam across wells or tubes due to slight variations in temperature or pH. | 1. Ensure uniform temperature control across all samples. 2. Use a well-buffered solution to maintain a stable pH throughout the experiment. 3. Prepare a master mix of the pivmecillinam working solution to ensure equal concentration in all replicates. |
Quantitative Data on Stability
The stability of pivmecillinam and its active form, mecillinam, is highly dependent on the experimental conditions. The following tables summarize available quantitative data.
Table 1: Half-life of Pivmecillinam in Aqueous Solution
| Condition | pH | Temperature (°C) | Half-life |
| Neutral Solution | 7.4 | 37 | ~95 minutes |
| Acidic Solution | < 7.0 | Room Temperature | More stable than at neutral pH |
Table 2: Half-life of Mecillinam in Different Bacterial Growth Media
| Medium | pH | Temperature (°C) | Half-life |
| MOPS Medium | 7.4 | 37 | ~2 hours |
| Luria-Bertani (LB) Broth | 7.0 | 37 | ~4-5 hours |
Experimental Protocols
Protocol 1: Preparation of Pivmecillinam Working Solution for In Vitro Assays
Objective: To prepare a fresh working solution of pivmecillinam for immediate use in an experiment, minimizing degradation.
Materials:
-
Pivmecillinam hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (e.g., 10 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -80°C for long-term storage.
-
-
Prepare Working Solution (e.g., 100 µg/mL):
-
Immediately before starting your experiment, thaw an aliquot of the pivmecillinam stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your pre-warmed experimental buffer or cell culture medium to reach the desired final concentration. For example, to make a 100 µg/mL working solution, you would dilute the 10 mg/mL stock solution 1:100.
-
Vortex the working solution gently to ensure homogeneity.
-
Use the freshly prepared working solution in your experiment without delay.
-
Protocol 2: General Method for Assessing Pivmecillinam Stability in a Specific Aqueous Buffer
Objective: To determine the degradation rate of pivmecillinam in a specific experimental buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
Incubator or water bath at the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of pivmecillinam in DMSO as described in Protocol 1.
-
Prepare a working solution of pivmecillinam in the experimental buffer at a known concentration (e.g., 100 µg/mL).
-
Immediately after preparation (t=0), take an aliquot of the solution and either inject it directly into the HPLC system or quench the degradation by acidification (e.g., adding formic acid) and store at -80°C for later analysis.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 30, 60, 90, 120, 240 minutes), collect aliquots of the solution and process them as in step 3.
-
Analyze all samples by HPLC to quantify the remaining concentration of pivmecillinam at each time point.
-
Plot the concentration of pivmecillinam versus time and calculate the half-life of the compound in the tested buffer.
Visualizations
Caption: Hydrolysis pathway of pivmecillinam to its active form, mecillinam.
Caption: Recommended workflow for handling pivmecillinam in experiments.
Caption: Troubleshooting logic for inconsistent experimental results with pivmecillinam.
Troubleshooting inconsistent results in Pivmecillinam susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pivmecillinam susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is pivmecillinam and why is its active form, mecillinam, tested for susceptibility?
Pivmecillinam is an orally administered prodrug that is hydrolyzed by esterases in the body into its active antibacterial form, mecillinam.[1][2][3] Therefore, in vitro susceptibility testing is performed using mecillinam to determine the potential efficacy of pivmecillinam against a given bacterial isolate.[4]
Q2: What is the mechanism of action of mecillinam?
Mecillinam is a β-lactam antibiotic that specifically targets and inhibits penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[2][4] This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death.[1][2] Its unique target, PBP2, results in low cross-resistance with many other β-lactam antibiotics that typically target other PBPs.[2]
Q3: Which organisms are typically tested for mecillinam susceptibility?
Mecillinam is primarily active against Gram-negative bacteria, particularly Enterobacterales such as Escherichia coli, Klebsiella spp., and Proteus mirabilis.[2][3] It is not effective against Pseudomonas aeruginosa or enterococci.[3] Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide breakpoints for mecillinam, although the specific organisms covered may differ.[4][5]
Troubleshooting Guide
Q4: We are observing inconsistent zone sizes in our mecillinam disk diffusion tests. What could be the cause?
Inconsistent zone sizes in mecillinam disk diffusion testing can arise from several factors:
-
Reading of Inhibition Zones: EUCAST guidelines specify that isolated colonies growing within the inhibition zone should be disregarded when measuring the zone diameter.[4] This is a common finding with mecillinam and a frequent source of error if not handled correctly.
-
Media Composition: The composition of the Mueller-Hinton agar (MHA) can significantly impact results. Variations in the concentration of divalent cations (magnesium and calcium) and the presence of thymidine can affect the activity of some antibiotics.[6][7] The osmolality and ion concentration of the media have been shown to affect mecillinam MICs.[4]
-
Inoculum Preparation: An incorrect inoculum density is a common source of error in susceptibility testing. Ensure that the inoculum is standardized to a 0.5 McFarland turbidity standard.
-
Disk Quality: Ensure that the mecillinam disks are stored correctly and are not expired, as this can affect the diffusion of the antibiotic.
Q5: Our MIC values from broth microdilution seem higher than expected based on published data. What should we investigate?
Elevated Minimum Inhibitory Concentration (MIC) values for mecillinam in broth microdilution assays can be due to:
-
Testing Method: Agar dilution is the reference method for mecillinam MIC determination according to EUCAST.[8][9] Broth microdilution has been reported to potentially yield inconsistent results for mecillinam.[4]
-
Media Formulation: As with disk diffusion, the composition of the Mueller-Hinton broth (MHB) is critical. Increased osmolality and ion concentrations can lead to higher MIC values.[4]
-
Inoculum Effect: A higher than recommended inoculum concentration can lead to apparently higher MICs.
Q6: We are seeing discrepancies between results from automated systems (e.g., VITEK® 2) and our manual methods. How should we proceed?
Discrepancies between automated systems and manual methods for mecillinam susceptibility testing are a known issue.
-
Method Comparison: Studies have shown that automated systems and gradient diffusion methods may have lower accuracy compared to the reference agar dilution method for mecillinam.[4]
-
Organism-Specific Performance: The performance of automated systems like VITEK® 2 for mecillinam testing has been primarily validated for E. coli.[9] For other Enterobacterales, the results may be less reliable.
-
Confirmation of Results: In cases of unexpected resistance or inconsistent results from an automated system, it is advisable to confirm the findings using a reference method such as agar dilution or, if not feasible, a well-standardized disk diffusion test, paying close attention to the reading guidelines.
Data on Method Performance
The choice of susceptibility testing method can significantly influence the results for pivmecillinam. The following table summarizes the performance of various methods compared to the reference agar dilution method.
| Testing Method | Organism(s) | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) | Key Considerations |
| Disk Diffusion | Carbapenemase-producing Enterobacterales (CPE) | 77.0% (CLSI) / 84.5% (EUCAST) | 8.3% (CLSI) / 37.7% (EUCAST) | 4.6% (EUCAST) | Performance improves for E. coli specifically (CA 95.6%).[10] Reading guidelines are critical. |
| VITEK® 2 | Carbapenemase-producing Enterobacterales (CPE) | 93.3% (for E. coli with CLSI breakpoints) | 0% (for E. coli with CLSI breakpoints) | - | May overestimate MICs.[11] Performance is less reliable for non-E. coli species.[9] |
| Etest® | Carbapenemase-producing Enterobacterales (CPE) | Lower accuracy compared to agar dilution. | - | - | Tends to overestimate MICs. |
| Sensititre™ | Carbapenemase-producing Enterobacterales (CPE) | Overestimates MICs by approximately 1.8 doubling dilutions. | 0% | - | - |
Experimental Protocols
Disk Diffusion Susceptibility Testing (Kirby-Bauer)
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Antibiotic Disks:
-
Aseptically apply a mecillinam (10 µg) disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition to the nearest millimeter.
-
Crucially, for mecillinam, disregard any isolated colonies that may appear within the zone of inhibition. [4]
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the latest EUCAST or CLSI breakpoint tables.
-
Broth Microdilution MIC Determination
-
Preparation of Mecillinam Dilutions:
-
Prepare a series of two-fold dilutions of mecillinam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should encompass the expected MIC of the organism and the interpretive breakpoints.
-
-
Inoculum Preparation:
-
Prepare an inoculum as described for disk diffusion, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the mecillinam dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism.
-
Interpret the MIC value according to EUCAST or CLSI breakpoints.
-
Visual Guides
Pivmecillinam (Mecillinam) Mechanism of Action and Resistance Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (Amdinocillin) Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. szu.gov.cz [szu.gov.cz]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and Dynamics of Mecillinam Resistance in Escherichia coli [diva-portal.org]
- 6. Influence of medium composition on bacterial susceptibility testing to gentamicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing the inoculum effect in Pivmecillinam MIC testing of ESBL producers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inoculum effect during pivmecillinam (or its active form, mecillinam) MIC testing of Extended-Spectrum Beta-Lactamase (ESBL)-producing Enterobacterales.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of pivmecillinam MIC testing?
A1: The inoculum effect refers to a significant increase in the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic, such as mecillinam, when a higher concentration of bacteria (a higher inoculum) is used in the susceptibility test.[1][2] This phenomenon is particularly relevant for ESBL-producing organisms, as the larger bacterial population can produce a greater quantity of β-lactamase enzymes, leading to more rapid degradation of the antibiotic and apparent resistance at bacterial densities that may be present in certain infections.[2]
Q2: Why are ESBL-producing isolates particularly prone to the inoculum effect with pivmecillinam?
A2: ESBL enzymes hydrolyze and inactivate β-lactam antibiotics. With a higher bacterial inoculum, the concentration of these enzymes increases, which can overwhelm the mecillinam present in the test, resulting in a higher measured MIC.[2] While mecillinam is generally stable against many ESBLs, particularly CTX-M types, a high bacterial load can still lead to a noticeable inoculum effect.[1][2]
Q3: My pivmecillinam MIC for an ESBL-producing E. coli is higher than expected. Could this be due to the inoculum effect?
A3: Yes, an unexpectedly high MIC for an ESBL-producing isolate that is anticipated to be susceptible could be a result of the inoculum effect.[1] It is crucial to ensure that the inoculum density in your MIC assay is standardized according to established protocols (e.g., EUCAST/CLSI guidelines) to obtain accurate and reproducible results.
Q4: How does the inoculum effect impact the clinical interpretation of pivmecillinam susceptibility?
A4: A pronounced inoculum effect can lead to an in vitro MIC that suggests resistance, while the organism might be susceptible at lower bacterial concentrations found in uncomplicated urinary tract infections (UTIs). However, for more severe infections with higher bacterial loads, the in vitro inoculum effect may be clinically relevant.[1][2] This is why higher doses of pivmecillinam are often recommended for treating UTIs caused by ESBL-producing organisms.[1]
Q5: Are there any ways to mitigate the inoculum effect in laboratory testing?
A5: The most critical step is strict adherence to standardized inoculum preparation procedures.[3] Some research suggests that the addition of a β-lactamase inhibitor, such as clavulanic acid, can help mitigate the inoculum effect by protecting mecillinam from degradation by ESBL enzymes.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Consistently high pivmecillinam MICs for known ESBL-producing control strains. | Inoculum density is too high. | Verify your inoculum preparation method. Ensure the turbidity of the bacterial suspension corresponds to a 0.5 McFarland standard, which should then be appropriately diluted for the final inoculum concentration in the MIC test (typically ~5 x 10^5 CFU/mL for broth microdilution).[4] |
| Contamination of the isolate. | Perform a purity check by subculturing the isolate onto an appropriate agar plate to ensure it is a pure culture. | |
| Improper storage or handling of mecillinam. | Ensure the antibiotic stock solution is stored at the correct temperature and has not undergone multiple freeze-thaw cycles. | |
| Variable pivmecillinam MICs for the same ESBL-producing isolate across different experiments. | Inconsistent inoculum preparation. | Re-standardize your inoculum preparation technique. Use a spectrophotometer to verify the turbidity of your McFarland standards. |
| Differences in media batches or preparation. | Use a single, quality-controlled batch of Mueller-Hinton broth/agar for comparative experiments. | |
| Pivmecillinam MIC is susceptible at standard inoculum but the isolate shows resistance in other β-lactam tests. | This may be expected as mecillinam has a unique binding affinity for PBP2 and may retain activity against some ESBL producers that are resistant to other cephalosporins.[2] | Confirm the presence of ESBL genes through molecular methods. Consider testing with a higher inoculum to investigate the potential for a clinically relevant inoculum effect. |
Quantitative Data Summary
The following table summarizes representative MIC data for mecillinam against ESBL-producing E. coli, illustrating the impact of the inoculum.
| Inoculum Concentration (CFU/mL) | Mecillinam MIC50 (mg/L) | Mecillinam MIC90 (mg/L) | Reference |
| Standard (~5 x 105) | 1 | 4 | [5] |
| High (~5 x 107) | >32 | >32 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing to Investigate Inoculum Effect
This protocol outlines a method for determining the MIC of mecillinam against an ESBL-producing isolate at both a standard and a high inoculum concentration.
Materials:
-
ESBL-producing bacterial isolate
-
Mueller-Hinton broth (MHB), cation-adjusted
-
Mecillinam analytical standard
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Mecillinam Stock Solution: Prepare a stock solution of mecillinam at a concentration of 1280 mg/L in an appropriate solvent and sterilize by filtration.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the mecillinam stock solution in MHB across a 96-well plate to achieve a final concentration range (e.g., 0.25 to 128 mg/L).
-
Prepare Bacterial Inocula:
-
Standard Inoculum (Target: 5 x 105 CFU/mL):
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 1-2 x 106 CFU/mL. The final inoculum in the well after adding to the antibiotic dilution will be approximately 5 x 105 CFU/mL.
-
-
High Inoculum (Target: 5 x 107 CFU/mL):
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.
-
Instead of a 1:100 dilution, perform a 1:1 dilution in MHB to achieve a concentration of approximately 1-2 x 108 CFU/mL. The final inoculum in the well will be approximately 5 x 107 CFU/mL.
-
-
-
Inoculate Microtiter Plates: Add equal volumes of the appropriate bacterial inoculum (standard or high) and the corresponding mecillinam dilutions to the wells of the microtiter plates. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth. An eight-fold or greater increase in the MIC with the high inoculum compared to the standard inoculum is considered a significant inoculum effect.[7]
Visualizations
Caption: Signaling pathway of the inoculum effect.
Caption: Troubleshooting workflow for high pivmecillinam MICs.
References
- 1. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. szu.gov.cz [szu.gov.cz]
- 5. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections with Escherichia coli, ESBL-producing or not – a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Inoculum and β-Lactamase Activity in AmpC- and Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli and Klebsiella pneumoniae Clinical Isolates Tested by Using NCCLS ESBL Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pivmecillinam-Induced Carnitine Deficiency in Animal Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying pivmecillinam-induced carnitine deficiency in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pivmecillinam-induced carnitine deficiency?
A1: Pivmecillinam is a prodrug that is hydrolyzed to mecillinam (the active antibiotic) and pivalic acid. Pivalic acid then forms an ester conjugate with L-carnitine, known as pivaloylcarnitine.[1][2][3] This conjugate is subsequently excreted in the urine, leading to a depletion of the body's carnitine stores.[1][2]
Q2: How quickly does carnitine deficiency develop in animal models following pivmecillinam administration?
A2: The onset of carnitine depletion can be observed within a few days of pivmecillinam administration. In humans, serum carnitine can be reduced to about 50% of initial values after a few days of treatment.[2] In rats treated with the related pivalate-containing antibiotic pivampicillin, significant reductions in plasma and tissue carnitine concentrations were observed after 24 days.[4] The exact timeline in animal models will depend on the species, dose, and duration of pivmecillinam treatment.
Q3: What are the best animal models for studying pivmecillinam-induced carnitine deficiency?
A3: While rat models have been used, it's important to note that pivampicillin-induced carnitine deficiency in rats was not as pronounced as in humans.[4] This may be due to differences in gut flora or renal mechanisms.[4] Researchers should carefully consider the translational relevance of their chosen animal model and may need to use higher doses or longer treatment durations to induce a significant deficiency.
Q4: What is the most effective strategy to minimize or reverse pivmecillinam-induced carnitine deficiency in animal models?
A4: Co-administration of L-carnitine is the primary strategy to mitigate pivmecillinam-induced carnitine deficiency. Studies in humans have shown that L-carnitine supplementation can help replenish depleted stores.[5] In a rat model of bupivacaine-induced cardiotoxicity, where carnitine deficiency was induced, intravenous L-carnitine administration completely reversed the increased sensitivity to the drug's toxic effects.[6]
Troubleshooting Guide
Issue 1: Inconsistent or non-significant carnitine depletion in our animal models.
-
Possible Cause 1: Animal Model Selection. As noted, rats may not exhibit as pronounced a carnitine deficiency as humans.[4] Consider if your chosen model is the most appropriate.
-
Troubleshooting Step 1: Review the literature for other animal models that may be more sensitive to pivalic acid-induced carnitine depletion.
-
Possible Cause 2: Dosage and Duration of Pivmecillinam. The dose and duration of treatment may be insufficient to induce a significant deficiency.
-
Troubleshooting Step 2: Consider a dose-response study to determine the optimal dose of pivmecillinam for your model. Also, extending the duration of treatment may be necessary.
-
Possible Cause 3: Diet. The basal level of carnitine in the animal's diet could be influencing the outcome.
-
Troubleshooting Step 3: Ensure a standardized diet with a known carnitine content is used for all experimental groups.
Issue 2: High variability in carnitine level measurements between animals in the same group.
-
Possible Cause 1: Sample Collection and Handling. Carnitine levels can be affected by the timing of sample collection relative to feeding and treatment, as well as sample handling and storage.
-
Troubleshooting Step 1: Standardize the sample collection protocol. For example, collect blood samples at the same time each day, and ensure consistent and appropriate processing and storage of plasma and tissue samples.
-
Possible Cause 2: Analytical Method. The method used to quantify carnitine levels may have high inherent variability.
-
Troubleshooting Step 2: Validate your analytical method (e.g., HPLC or mass spectrometry) for accuracy and precision.[1] Ensure consistent use of internal standards.
Quantitative Data Summary
Table 1: Pivmecillinam/Pivampicillin-Induced Carnitine Depletion in Humans and Rats
| Species | Treatment | Tissue | Extent of Carnitine Depletion | Reference |
| Human | Long-term pivampicillin/pivmecillinam | Serum | Mean total carnitine fell to 15% of pretreatment values. | [1] |
| Human | Long-term pivampicillin/pivmecillinam | Muscle | 10% of mean reference value after 22-30 months. | [1] |
| Human | Long-term pivampicillin/pivmecillinam | Serum | Total serum carnitine reduced to 3.7-14.0 µmol/L (ref: 25-66 µmol/L). | [7][8] |
| Human | Long-term pivampicillin/pivmecillinam | Muscle | Reduced to 0.3-0.7 µmol/g wet weight (ref: 3-5 µmol/g). | [7][8] |
| Rat | Pivampicillin (630 mg/kg/day) for 24 days | Plasma | Reduced to 34% of control. | [4] |
| Rat | Pivampicillin (630 mg/kg/day) for 24 days | Liver | Reduced to 27% of control. | [4] |
| Rat | Pivampicillin (630 mg/kg/day) for 24 days | Muscle | Reduced to 70% of control. | [4] |
| Rat | Pivampicillin (630 mg/kg/day) for 24 days | Heart | Reduced to 75% of control. | [4] |
| Rat | Pivampicillin (630 mg/kg/day) for 24 days | Kidney | Reduced to 49% of control. | [4] |
Experimental Protocols
Protocol 1: Induction of Carnitine Deficiency with Pivmecillinam in a Rat Model (Generalized)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard chow diet and water.
-
Grouping: Divide animals into at least two groups: Control (vehicle administration) and Pivmecillinam-treated. A third group receiving Pivmecillinam and L-carnitine supplementation can also be included.
-
Pivmecillinam Administration:
-
Prepare a fresh suspension of pivmecillinam hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) daily.
-
Administer pivmecillinam orally via gavage at a dose range of 400-800 mg/kg body weight once daily for 14-28 days. The exact dose and duration should be optimized in a pilot study.
-
-
L-Carnitine Supplementation (if applicable):
-
Prepare a solution of L-carnitine in sterile water.
-
Administer L-carnitine via oral gavage or intraperitoneal injection at a dose of 100-200 mg/kg body weight daily. Administration should commence concurrently with pivmecillinam treatment.
-
-
Monitoring: Monitor animals daily for any clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Sample Collection:
-
At the end of the treatment period, euthanize animals according to approved protocols.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
Perfuse tissues (liver, muscle, heart, kidney) with ice-cold saline to remove blood.
-
Excise, weigh, and snap-freeze tissue samples in liquid nitrogen. Store at -80°C until analysis.
-
-
Carnitine Analysis:
-
Determine the concentrations of free and total carnitine in plasma and tissue homogenates using a validated method such as high-performance liquid chromatography (HPLC) or tandem mass spectrometry (MS/MS).
-
Protocol 2: Measurement of Carnitine Levels by HPLC (Conceptual Outline)
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., perchloric acid), followed by centrifugation.
-
Tissues: Homogenize frozen tissue samples in a suitable buffer, followed by deproteinization.
-
-
Derivatization: Derivatize the carnitine and its esters with a fluorescent agent to enable detection.
-
Chromatographic Separation:
-
Inject the derivatized sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Use a mobile phase gradient to separate the different carnitine species.
-
-
Detection: Detect the fluorescently labeled carnitine derivatives using a fluorescence detector.
-
Quantification: Quantify the concentration of each carnitine species by comparing the peak areas to a standard curve generated with known concentrations of carnitine standards.
Visualizations
Caption: Mechanism of Pivmecillinam-Induced Carnitine Depletion.
Caption: Experimental Workflow for Studying Carnitine Deficiency.
References
- 1. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 3. Carnitine-related hypoglycemia caused by 3 days of pivalate antibiotic therapy in a patient with severe muscular dystrophy: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced carnitine and ketogenesis in the pivampicillin treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine deficiency associated with long-term pivampicillin treatment: the effect of a replacement therapy regime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine deficiency increases susceptibility to bupivacaine-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Slow replenishment of carnitine level after long-term treatment with pivampicillin/pivmecillinam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slow replenishment of carnitine deficiency after cessation of long-term treatment with pivaloyl-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH-Dependent Degradation of Pivmecillinam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the pH-dependent degradation of Pivmecillinam in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Pivmecillinam and why is its stability pH-dependent?
Pivmecillinam is a prodrug of the antibiotic Mecillinam, belonging to the beta-lactam class of drugs.[1] It is primarily used for the treatment of uncomplicated urinary tract infections.[2] The stability of Pivmecillinam, like other beta-lactam antibiotics, is significantly influenced by pH due to the susceptibility of its core beta-lactam ring to hydrolysis. This hydrolysis, which leads to the inactivation of the antibiotic, can be catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions.
Q2: What is the optimal pH for Pivmecillinam stability in aqueous solutions?
Pivmecillinam's active metabolite, Mecillinam, exhibits maximum stability in slightly acidic conditions. The degradation of beta-lactam antibiotics typically follows a U-shaped profile with respect to pH, where the rate of degradation is lowest at a specific pH and increases in both more acidic and more alkaline environments.[3][4] For Mecillinam, the maximum half-life is observed around pH 5.[3] In contrast, at a physiological pH of 7.4 and 37°C, the half-life of Pivmecillinam is significantly shorter, approximately 95 minutes.
Q3: What are the primary degradation products of Pivmecillinam at different pH values?
The degradation pathway of Pivmecillinam, like other penicillins, is pH-dependent.
-
Acidic Conditions (pH < 5): Under acidic conditions, Pivmecillinam can undergo complex rearrangements to form various degradation products, including penillic acids.
-
Neutral to Alkaline Conditions (pH > 7): In neutral to alkaline solutions, the primary degradation pathway is the hydrolysis of the beta-lactam ring to form the inactive penicilloic acid derivative of Mecillinam.
Q4: Which buffer systems are recommended for experiments with Pivmecillinam?
The choice of buffer is critical to minimize its catalytic effect on degradation. For experiments requiring a stable pH, it is advisable to use buffers with minimal nucleophilic potential.
-
Recommended Buffers: Citrate and acetate buffers are often suitable for studies in the acidic to neutral pH range. Phosphate buffers can be used, but it's important to be aware of potential catalytic effects.
-
Buffers to Use with Caution: Buffers containing primary or secondary amines (e.g., Tris) should be used with caution as they can act as nucleophiles and accelerate the degradation of the beta-lactam ring.
Troubleshooting Guide
This guide addresses common issues encountered during experimental setups involving Pivmecillinam.
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of Pivmecillinam activity in solution. | Inappropriate pH of the medium. The solution pH may be in the unstable range (neutral to alkaline). | 1. Measure the pH of your experimental solution. 2. Adjust the pH to the optimal stability range of around 5-6 using a suitable buffer (e.g., citrate or acetate buffer). |
| High temperature. Elevated temperatures accelerate the rate of hydrolysis. | 1. Conduct experiments at the lowest feasible temperature. 2. If elevated temperatures are necessary, minimize the incubation time. 3. Prepare fresh solutions of Pivmecillinam immediately before use. | |
| Incompatible buffer. The buffer system may be catalyzing the degradation. | 1. Switch to a non-nucleophilic buffer like citrate or acetate. 2. If a specific buffer is required, run a control experiment to quantify its effect on Pivmecillinam degradation. | |
| Inconsistent results in bioassays. | Degradation of Pivmecillinam during the assay. The duration of the assay may be long enough for significant degradation to occur at the experimental pH and temperature. | 1. Shorten the assay duration if possible. 2. Pre-incubate the drug in the assay medium for varying times to quantify degradation and correct for it in your final calculations. 3. Consider using a more stable analog for initial screening if appropriate. |
| Precipitation observed in the experimental setup. | Poor solubility at the selected pH. Pivmecillinam's solubility can be pH-dependent. | 1. Determine the solubility of Pivmecillinam at the experimental pH. 2. If solubility is an issue, consider using a co-solvent (ensure it doesn't affect the experiment) or adjusting the pH. |
| Difficulty in quantifying Pivmecillinam and its degradation products by HPLC. | Co-elution of peaks. The parent drug and degradation products may not be well-resolved. | 1. Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent ratio, pH). 2. Consider using a different column with a different selectivity. 3. Employ a gradient elution to improve separation.[5][6][7][8][9] |
| Poor peak shape (tailing or fronting). This can be due to interactions with the stationary phase or column overload. | 1. For peak tailing, consider adding a small amount of a competing base to the mobile phase if basic degradation products are present. 2. For peak fronting, reduce the sample concentration or injection volume.[5][6][7][8][9] | |
| Unstable baseline. This could be due to a contaminated column or detector issues. | 1. Flush the column with a strong solvent to remove contaminants. 2. Ensure the mobile phase is properly degassed.[5][6][7][8][9] |
Quantitative Data Summary
The following tables summarize the pH-dependent degradation of Mecillinam, the active form of Pivmecillinam.
Table 1: pH-Dependent Half-Life of Mecillinam at 37°C
| pH | Approximate Half-Life (hours) |
| 4.0 | > 200 |
| 5.0 | ~200 |
| 6.0 | ~100 |
| 7.0 | ~10 |
| 7.4 | ~1.6 |
| 8.0 | < 1 |
Note: This data is compiled from general knowledge of beta-lactam stability and specific data points for Mecillinam. The half-life at pH 7.4 is derived from the reported 95 minutes.
Table 2: Buffer Systems for Pivmecillinam Stability Studies
| pH Range | Recommended Buffer | Concentration Range (mM) | Comments |
| 3.0 - 6.0 | Citrate Buffer | 10 - 50 | Minimal catalytic activity. |
| 4.0 - 5.5 | Acetate Buffer | 10 - 50 | Good alternative to citrate. |
| 6.0 - 7.5 | Phosphate Buffer | 10 - 50 | May exhibit some catalytic effect; use with caution and run controls. |
| 7.0 - 9.0 | Borate Buffer | 10 - 50 | Can be used, but potential for complex formation should be considered. |
Experimental Protocols
Protocol 1: Determination of Pivmecillinam's pH-Rate Profile
Objective: To determine the degradation rate constant of Pivmecillinam at various pH values.
Materials:
-
Pivmecillinam hydrochloride
-
Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8) of known ionic strength
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Constant temperature water bath or incubator
Methodology:
-
Solution Preparation:
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).
-
Prepare a stock solution of Pivmecillinam in a suitable solvent (e.g., water or a small amount of organic solvent if necessary, ensuring it is miscible with the buffers).
-
-
Degradation Study:
-
For each pH value, add a known concentration of the Pivmecillinam stock solution to the pre-heated buffer in the constant temperature bath (e.g., 37°C).
-
At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by adding the aliquot to a solution that stabilizes Pivmecillinam (e.g., a cold acidic solution) or by immediate injection into the HPLC system.
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the Pivmecillinam concentration versus time for each pH.
-
The slope of the linear regression will be the negative of the pseudo-first-order degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to obtain the pH-rate profile.
-
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of Pivmecillinam.
Caption: Simplified degradation pathways of Pivmecillinam under acidic and alkaline conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. jetir.org [jetir.org]
- 9. hplc.eu [hplc.eu]
- 10. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 11. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Overcoming matrix effects in the analysis of Pivmecillinam from biological samples
Welcome to the technical support center for the bioanalysis of Pivmecillinam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Pivmecillinam and its active metabolite, mecillinam, in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of Pivmecillinam?
A1: The primary challenges in analyzing Pivmecillinam from biological samples include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma and urine can interfere with the ionization of Pivmecillinam and its internal standard in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.
-
Analyte Instability: Pivmecillinam is a prodrug and is known to be unstable, readily hydrolyzing to its active form, mecillinam. This degradation can occur during sample collection, storage, and processing, leading to an underestimation of Pivmecillinam concentrations. An acidification step is often employed to enhance its stability.[1][2]
Q2: What is the most common sample preparation technique for Pivmecillinam analysis?
A2: Protein precipitation (PPT) with acetonitrile is a widely used method due to its simplicity and speed.[1][2] In many cases, this technique has been reported to result in no apparent matrix effect.[1][2] However, for more complex matrices or when significant matrix effects are observed, more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
Q3: How can I assess the presence of matrix effects in my assay?
A3: The presence of matrix effects can be evaluated using two primary methods:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer's ion source while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What are the key strategies to overcome matrix effects?
A4: Several strategies can be employed to mitigate or eliminate matrix effects:
-
Improved Sample Preparation: Switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can more effectively remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte of interest from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte's signal.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte.
Q5: How can I ensure the stability of Pivmecillinam during my experiments?
A5: Due to the instability of Pivmecillinam, the following precautions are recommended:
-
Acidification: Acidifying the biological sample (e.g., with formic acid) immediately after collection can significantly improve the stability of both Pivmecillinam and mecillinam.[1][2]
-
Controlled Temperature: Samples should be kept on ice during processing and stored at low temperatures (e.g., -80°C) for long-term storage to minimize degradation.
-
Prompt Analysis: Analyze the samples as soon as possible after collection and preparation.
-
Stability Studies: It is essential to perform and document stability studies under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) to ensure the integrity of the results.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample solvent mismatch | - Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent or Low Analyte Response | - Significant ion suppression (matrix effect)- Analyte degradation- Instrument sensitivity issues | - Evaluate and mitigate matrix effects (see FAQs).- Implement measures to ensure analyte stability (see FAQs).- Perform instrument tuning and calibration. |
| High Variability in Results | - Inconsistent sample preparation- Variable matrix effects between samples- Issues with the internal standard | - Ensure consistent and reproducible sample preparation procedures.- Employ a stable isotope-labeled internal standard.- Investigate the source of matrix effect variability. |
| Carryover (Analyte detected in blank injections) | - Inadequate cleaning of the injection port or column- Adsorption of the analyte to system components | - Optimize the needle wash procedure.- Use a stronger wash solvent.- Inject several blank samples after high-concentration samples. |
| No Analyte Peak Detected | - Incorrect MS/MS transition parameters- Analyte concentration below the limit of detection (LOD)- Complete degradation of the analyte | - Verify the precursor and product ion m/z values.- Concentrate the sample or use a more sensitive instrument.- Review sample handling and storage procedures to prevent degradation. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of Pivmecillinam and its active metabolite, mecillinam, in human plasma using a protein precipitation method.
| Parameter | Pivmecillinam | Mecillinam | Internal Standard (Cephalexin) | Reference |
| Linearity Range (ng/mL) | 0.0500 - 12.0 | 10.0 - 15,000 | N/A | [1] |
| Intra-day Precision (%RSD) | < 5.5% | < 5.5% | N/A | [1] |
| Inter-day Precision (%RSD) | < 6.1% | < 6.1% | N/A | [1] |
| Accuracy (%Bias) | -8.1% to 13.0% | -8.1% to 13.0% | N/A | [1] |
| Matrix Effect | No apparent effect | No apparent effect | No apparent effect | [1] |
Note: While the referenced study reported "no apparent matrix effect," it is crucial for each laboratory to validate this for their specific matrix lots and experimental conditions.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Pivmecillinam and Mecillinam in Human Plasma
This protocol is based on the validated method described by Sun et al. (2022).[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Cephalexin).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Ultimate® XB-C18 (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: As per column specifications and system optimization
-
Gradient: A suitable gradient to ensure separation of analytes from matrix components.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizations
Experimental Workflow for Pivmecillinam Analysis
Caption: Workflow for the analysis of Pivmecillinam from biological samples.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
Improving the solubility of Pivmecillinam Hydrochloride for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pivmecillinam Hydrochloride in in vitro assays. Pivmecillinam is the orally active prodrug of mecillinam, a beta-lactam antibiotic primarily effective against Gram-negative bacteria.[1][] Proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: The choice of solvent for this compound depends on the specific requirements of your in vitro assay. While some sources describe it as freely soluble in water, methanol, and ethanol[][3], others report specific solubility values that can vary. Dimethyl sulfoxide (DMSO) is also a commonly used solvent.[4] It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]
Q2: How should I prepare a stock solution of this compound?
A2: For most in vitro assays, preparing a concentrated stock solution in DMSO is recommended. This allows for minimal solvent addition to your final assay, reducing the risk of solvent-induced artifacts. A general protocol is provided in the "Experimental Protocols" section below.
Q3: My this compound solution is cloudy or has precipitated. What should I do?
A3: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with components in your culture medium. Refer to the "Troubleshooting Guide: Precipitation Issues" for detailed steps to resolve this issue. Gentle warming and sonication can aid in dissolution if precipitation occurs during preparation.[5]
Q4: What is the recommended storage condition and stability of this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5] The stability of Pivmecillinam and its active form, mecillinam, can be enhanced by acidification, for instance, with formic acid, particularly in plasma samples for pharmacokinetic studies.[6]
Q5: What is the mechanism of action of Pivmecillinam?
A5: Pivmecillinam is a prodrug that is hydrolyzed to the active compound, mecillinam. Mecillinam is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by specifically targeting and binding to penicillin-binding protein 2 (PBP-2).[7] This is distinct from many other penicillins that primarily target other PBPs.[7] This targeted action leads to the formation of a defective cell wall and subsequent cell lysis.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| Water | 95 mg/mL[4] | Some sources state "freely soluble".[][3] Solubility can be influenced by pH and temperature. |
| DMSO | 95 mg/mL[4] | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[4] |
| Ethanol | 95 mg/mL[4] | Anhydrous ethanol is preferred. |
| Methanol | Freely soluble[3] | Quantitative data is limited. |
| Acetone | Slightly soluble[3] | Not a recommended primary solvent for stock solutions. |
Note: The reported solubility values can vary between suppliers and batches. It is always recommended to perform a small-scale solubility test with your specific lot of this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution of this compound, which can be further diluted for various in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 476.03 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 47.6 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once completely dissolved, aliquot the 100 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assays
This protocol outlines the preparation of this compound for a standard broth microdilution MIC assay.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare an intermediate stock solution: Aseptically dilute the 100 mM stock solution in the appropriate sterile broth to a concentration that is at least twice the highest concentration to be tested in the MIC assay. For example, to test up to 128 µg/mL, prepare a 256 µg/mL intermediate stock.
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the intermediate stock solution to the first column of wells. c. Use a multichannel pipette to perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add the standardized bacterial inoculum to each well according to the specific MIC protocol being followed (e.g., CLSI or EUCAST guidelines).
-
Controls: Include appropriate positive (bacteria and broth, no antibiotic) and negative (broth only) controls on each plate.
-
Incubation: Incubate the plates under the appropriate conditions for the bacteria being tested.
-
Reading Results: Determine the MIC as the lowest concentration of this compound that inhibits visible bacterial growth.
Troubleshooting Guide: Precipitation Issues
Encountering precipitation when working with this compound in in vitro assays, particularly in cell culture media, can be a frustrating issue. This guide provides a systematic approach to troubleshooting and resolving these problems.
Issue 1: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | The concentration of this compound in the final solution may be too high. Try preparing a more dilute working solution. |
| "Salting Out" Effect | The high salt concentration in some culture media can reduce the solubility of the compound. Try a step-wise dilution: first dilute the DMSO stock in a smaller volume of serum-free media or PBS before adding it to the final culture volume. |
| pH Incompatibility | The pH of the culture medium may affect the solubility of the compound. Check the pH of your final solution. |
Issue 2: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Steps |
| Temperature-Dependent Solubility | The compound may be less soluble at 37°C. While preparing the solution at room temperature might show no precipitate, the higher temperature in the incubator could cause it to fall out of solution. Try preparing a more dilute solution. |
| Interaction with Media Components | This compound may interact with proteins or other components in the serum or media supplements, leading to precipitation. Consider using a lower serum concentration or a serum-free medium if your experiment allows. |
| Solvent Evaporation | Evaporation of the solvent from the culture plate can increase the concentration of the compound, leading to precipitation. Ensure proper humidification of the incubator and use sealed plates or flasks when possible. |
General Best Practices to Avoid Precipitation:
-
Always use a solvent control: This will help you determine if any observed effects are due to the compound or the solvent itself. The final concentration of DMSO in cell-based assays should ideally be kept below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).
-
Prepare fresh working solutions: While stock solutions can be stored, it is best to prepare the final working dilutions fresh for each experiment.
-
Mix thoroughly but gently: When adding the stock solution to the medium, mix it immediately and thoroughly by gentle swirling or pipetting to ensure even dispersion and prevent localized high concentrations.
-
Visual inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your cells or assay.
Mandatory Visualizations
Caption: Experimental Workflow for this compound.
Caption: Mechanism of Action of Pivmecillinam.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. chemwhat.com [chemwhat.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 32887-03-9 | HBA88703 [biosynth.com]
Validation & Comparative
A Head-to-Head Battle in Uncomplicated UTIs: Pivmecillinam Hydrochloride vs. Nitrofurantoin
A Comprehensive Comparison for Researchers and Drug Development Professionals
Uncomplicated urinary tract infections (UTIs) represent a significant burden on healthcare systems worldwide. The rising tide of antimicrobial resistance necessitates a careful evaluation of our therapeutic armamentarium. This guide provides an in-depth, data-driven comparison of two first-line agents for uncomplicated UTIs: pivmecillinam hydrochloride and nitrofurantoin. We delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, and the methodologies underpinning these findings.
Mechanism of Action: A Tale of Two Strategies
Pivmecillinam and nitrofurantoin employ distinct strategies to combat uropathogens.
This compound: A prodrug, pivmecillinam is rapidly hydrolyzed to its active form, mecillinam.[1] Mecillinam is a beta-lactam antibiotic that specifically targets penicillin-binding protein 2 (PBP-2) in the bacterial cell wall.[2] This targeted inhibition disrupts peptidoglycan synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[3]
Nitrofurantoin: This antibiotic's efficacy stems from its rapid intracellular reduction by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[4] These intermediates are cytotoxic and exert their effect through multiple pathways, including the inhibition of DNA, RNA, and protein synthesis, as well as interference with the citric acid cycle.[4][5] This multi-targeted approach is believed to contribute to the low rates of acquired bacterial resistance to nitrofurantoin.[6]
References
- 1. The efficacy of pivmecillinam in oral step-down treatment in hospitalised patients with E. coli bacteremic urinary tract infection; a single-arm, uncontrolled treatment study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Three versus five days of pivmecillinam for community-acquired uncomplicated lower urinary tract infection: A randomised, double-blind, placebo-controlled superiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised controlled trial of nitrofurantoin versus placebo in the treatment of uncomplicated urinary tract infection in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pivmecillinam and Fosfomycin Against Multidrug-Resistant E. coli
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Escherichia coli poses a significant challenge to global public health, necessitating a re-evaluation of older antibiotics as viable treatment options. Among these, pivmecillinam (the oral prodrug of mecillinam) and fosfomycin have emerged as promising agents for urinary tract infections (UTIs) caused by MDR E. coli. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to inform research and development efforts.
Executive Summary
Both pivmecillinam and fosfomycin demonstrate good in vitro activity against MDR E. coli, including extended-spectrum β-lactamase (ESBL) producing strains. Pivmecillinam, a β-lactam, acts by specifically targeting penicillin-binding protein 2 (PBP-2), while fosfomycin, a phosphonic acid derivative, inhibits the initial step of peptidoglycan synthesis by inactivating the MurA enzyme. Resistance to pivmecillinam is primarily mediated by β-lactamases, whereas fosfomycin resistance often arises from mutations in transporter genes. While direct head-to-head clinical trials are limited, in vitro susceptibility data and clinical experience suggest both are valuable tools in the fight against MDR E. coli.
In Vitro Susceptibility
A key measure of an antibiotic's effectiveness is its ability to inhibit bacterial growth in vitro, quantified by the Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro activity of mecillinam (the active form of pivmecillinam) and fosfomycin against E. coli, including MDR isolates.
Table 1: In Vitro Activity of Mecillinam against E. coli
| Isolate Population | N | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |
| ESBL-producing E. coli | 46 | 1 | 4 | 91.3 | |
| Non-ESBL-producing E. coli | 414 | 0.5 | 4 | 95.2 | |
| All E. coli from UTIs | 889 | - | - | 96 | [1] |
Table 2: In Vitro Activity of Fosfomycin against E. coli
| Isolate Population | N | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |
| All E. coli from UTIs | 889 | - | - | 98 | [1] |
| E. coli from pediatric UTIs | 108 | 0.5 | 2 | 97.2 | [1] |
| ESBL-producing Enterobacteriaceae | - | - | - | >95 | [1] |
Mechanisms of Action and Resistance
Understanding the distinct mechanisms of action and resistance pathways for each drug is crucial for their effective use and for the development of new therapeutic strategies.
Pivmecillinam (Mecillinam)
Pivmecillinam is a prodrug that is hydrolyzed to the active compound mecillinam.[2] Mecillinam exerts its bactericidal effect by specifically binding to and inhibiting penicillin-binding protein 2 (PBP-2), a key enzyme in bacterial cell wall synthesis.[3][4] This mode of action is distinct from many other β-lactam antibiotics that primarily target other PBPs.[3]
Resistance to mecillinam in E. coli can arise from several mechanisms, with the overproduction of β-lactamases being a significant factor.[5] These enzymes can hydrolyze the β-lactam ring of mecillinam, rendering it inactive.
Fosfomycin
Fosfomycin enters the bacterial cell through the glycerol-3-phosphate (GlpT) and hexose-6-phosphate (UhpT) transporters.[6][7] Once inside the cytoplasm, it irreversibly inhibits the MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis.[7][8]
The primary mechanism of resistance to fosfomycin is the impairment of its transport into the bacterial cell due to mutations in the glpT or uhpT genes.[7][9] Another mechanism involves the acquisition of plasmid-encoded genes, such as fosA, which encode enzymes that inactivate the drug.[10]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust drug development. Below are detailed methodologies for key in vitro and in vivo experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination
Protocol for Broth Microdilution:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of pivmecillinam (as mecillinam) and fosfomycin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For fosfomycin, the medium should be supplemented with 25 mg/L glucose-6-phosphate (G6P).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Protocol for Agar Dilution:
-
Plate Preparation: Prepare a series of Mueller-Hinton agar plates containing serial two-fold dilutions of the antibiotic. For fosfomycin, supplement the agar with 25 mg/L G6P.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation and Incubation: Spot-inoculate the agar plates with the bacterial suspension. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth, allowing for no more than one or two colonies.
Note: Both CLSI and EUCAST provide detailed guidelines for MIC determination that should be consulted for specific quality control and interpretation criteria.[1][4][6][10][11]
Murine Urinary Tract Infection (UTI) Model
In vivo models are essential for evaluating the efficacy of antibiotics in a physiological setting. The murine UTI model is a well-established system for studying bacterial pathogenesis and antimicrobial therapy.
Workflow for Murine UTI Model
Experimental Protocol:
-
Animal Model: Female C3H/HeJ or C57BL/6 mice are commonly used.[12][13]
-
Bacterial Strain: A well-characterized MDR E. coli strain is used for infection.
-
Infection: Mice are anesthetized, and a bacterial suspension is instilled directly into the bladder via a transurethral catheter.[5][7][13]
-
Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated with pivmecillinam, fosfomycin, or a vehicle control, administered via oral gavage or subcutaneous injection at clinically relevant doses.[12]
-
Outcome Measures: At the end of the treatment period, mice are euthanized, and bladders and kidneys are aseptically removed. Tissues are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/g of tissue). Urine can also be collected for CFU determination.[5][12][13]
-
Data Analysis: The efficacy of each treatment is determined by comparing the bacterial loads in the treated groups to the control group.
Conclusion
Pivmecillinam and fosfomycin are both valuable oral therapeutic options for UTIs caused by MDR E. coli. Their distinct mechanisms of action and resistance profiles suggest that they can play important roles in antibiotic stewardship and in managing infections with limited treatment alternatives. While in vitro data demonstrate high susceptibility rates for both agents, further direct comparative clinical studies are needed to fully elucidate their relative efficacy in treating UTIs caused by MDR E. coli. The experimental protocols and mechanistic pathways detailed in this guide provide a framework for future research in this critical area.
References
- 1. researchgate.net [researchgate.net]
- 2. urology-textbook.com [urology-textbook.com]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pivmecillinam Demonstrates Efficacy in Preclinical Pyelonephritis Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data validates the efficacy of pivmecillinam in treating pyelonephritis, a severe kidney infection. This analysis, designed for researchers and drug development professionals, provides a comparative overview of pivmecillinam's performance against other commonly used antibiotics in established animal models of the disease. The findings are supported by detailed experimental protocols and quantitative data, offering a clear perspective on its potential therapeutic value.
Pivmecillinam, a prodrug of mecillinam, is a beta-lactam antibiotic with a targeted spectrum of activity against Gram-negative bacteria, which are the primary causative agents of urinary tract infections, including pyelonephritis.[1][2][3] Its mechanism of action involves the specific inhibition of penicillin-binding protein 2 (PBP2), leading to the disruption of bacterial cell wall synthesis and subsequent cell death.[3] This targeted approach distinguishes it from many other beta-lactams.
Comparative Efficacy in a Murine Pyelonephritis Model
While direct head-to-head comparative studies of pivmecillinam and other antibiotics in the same animal model of pyelonephritis are limited in the publicly available literature, existing studies provide valuable insights into its efficacy. A key study by Samuelsen et al. (2019) investigated the in vivo efficacy of human-mimicked dosing regimens of pivmecillinam in a murine urinary tract infection model, which included the assessment of bacterial load in the kidneys.
The study demonstrated a significant reduction in bacterial colony-forming units (CFU) in the kidneys of mice infected with various strains of Escherichia coli, including multidrug-resistant isolates. This data is crucial as E. coli is the most common pathogen responsible for pyelonephritis.[4]
For comparison, data from separate studies on the efficacy of ciprofloxacin and trimethoprim-sulfamethoxazole in similar murine pyelonephritis models are presented below. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: Efficacy of Pivmecillinam in a Murine Model of Pyelonephritis (Adapted from Samuelsen et al., 2019)
| E. coli Strain | Treatment Group | Mean Log10 CFU/g Kidney ± SD |
| Strain A (ESBL) | Vehicle Control | 5.8 ± 0.5 |
| Pivmecillinam (200 mg TID simulated) | 3.2 ± 0.7 | |
| Pivmecillinam (400 mg TID simulated) | 2.9 ± 0.6 | |
| Strain B (Carbapenemase) | Vehicle Control | 6.1 ± 0.4 |
| Pivmecillinam (200 mg TID simulated) | 3.5 ± 0.8 | |
| Pivmecillinam (400 mg TID simulated) | 3.3 ± 0.7 |
TID: three times a day; ESBL: Extended-Spectrum Beta-Lactamase; SD: Standard Deviation.
Table 2: Efficacy of Ciprofloxacin in a Murine Model of Pyelonephritis (Representative Data)
| E. coli Strain | Treatment Group | Mean Log10 CFU/g Kidney ± SD |
| Quinolone-Susceptible | Untreated Control | 4.3 ± 0.4 |
| Ciprofloxacin (10 mg/kg BID) | 1.6 ± 0.3 | |
| Quinolone-Resistant | Untreated Control | 4.1 ± 0.5 |
| Ciprofloxacin (10 mg/kg BID) | 4.2 ± 0.4 |
BID: twice a day. Data is illustrative and compiled from representative studies such as that by Rodriguez-Martinez et al. (2013).[5]
Table 3: Efficacy of Trimethoprim-Sulfamethoxazole in a Rat Model of Pyelonephritis (Representative Data)
| Pathogen | Treatment Group | Outcome |
| Staphylococcus aureus | Untreated Control | Abscess formation in kidneys |
| Trimethoprim-Sulfamethoxazole (48 mg/kg/day, oral) | Prevention of abscess formation |
Data is illustrative and based on studies such as that by Grünenwald et al. (1977), which focused on prevention rather than reduction of established bacterial load.[2]
Experimental Protocols
The validation of antibiotic efficacy relies on standardized and reproducible animal models of pyelonephritis. The following protocols outline common methodologies for inducing the infection and assessing treatment outcomes.
Protocol 1: Murine Model of Ascending Urinary Tract Infection Leading to Pyelonephritis
This model mimics the most common route of human pyelonephritis.
-
Animal Model: Female mice (e.g., C3H/HeN or C57BL/6 strains), 6-8 weeks old.
-
Bacterial Strain: Uropathogenic Escherichia coli (UPEC), such as the CFT073 strain, grown in Luria-Bertani (LB) broth to late logarithmic phase.
-
Inoculum Preparation: Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 10⁸ CFU/mL.
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Catheterization and Inoculation:
-
The periurethral area is cleansed with an antiseptic solution.
-
A fine, sterile catheter is gently inserted into the bladder via the urethra.
-
A volume of 50 µL of the bacterial suspension is slowly instilled into the bladder.
-
-
Post-Inoculation: Mice are monitored for recovery from anesthesia and housed with free access to food and water. The infection is allowed to establish and ascend to the kidneys over a period of 24-48 hours.
-
Treatment Administration: Antibiotic treatment (e.g., pivmecillinam, ciprofloxacin, trimethoprim-sulfamethoxazole) or a vehicle control is administered via the appropriate route (e.g., oral gavage, subcutaneous injection) at predetermined doses and schedules.
-
Efficacy Evaluation:
-
Bacterial Load: At the end of the treatment period, mice are euthanized. The kidneys are aseptically harvested, homogenized in sterile PBS, and serially diluted for plating on agar plates to determine the number of CFU per gram of tissue.
-
Histopathology: One kidney may be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histopathological scoring can be performed to assess the degree of inflammation, tubular damage, and abscess formation.[6]
-
Protocol 2: Rat Model of Hematogenous Pyelonephritis
This model is useful for studying infections that disseminate to the kidneys from the bloodstream.
-
Animal Model: Female Wistar rats, 200-250g.
-
Bacterial Strain: A suitable pathogenic strain, for example, Staphylococcus aureus, grown to a specific density.
-
Induction of Susceptibility (Optional): Some protocols may include priming the animals with an agent like carrageenan to enhance susceptibility to infection.
-
Inoculation: A defined inoculum of the bacterial suspension is injected intravenously (e.g., via the tail vein).
-
Treatment and Evaluation: Similar to the murine ascending infection model, treatment is initiated at a specified time post-infection, and efficacy is evaluated by quantifying bacterial load in the kidneys and through histopathological examination.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of the compared antibiotics and a typical experimental workflow.
Caption: Mechanism of action for Pivmecillinam.
Caption: Mechanisms of action for Ciprofloxacin and Trimethoprim-Sulfamethoxazole.
Caption: Experimental workflow for antibiotic efficacy testing in pyelonephritis.
Conclusion
The available preclinical data supports the efficacy of pivmecillinam in reducing bacterial load in the kidneys in animal models of pyelonephritis. Its unique mechanism of action and demonstrated in vivo activity, even against some resistant strains, position it as a valuable antibiotic for further investigation and clinical use in the treatment of this serious infection. The provided experimental protocols offer a framework for future comparative studies to directly evaluate the performance of pivmecillinam against other standard-of-care antibiotics in a controlled setting.
References
- 1. An experimental model for ascending acute pyelonephritis caused by Escherichia coli or proteus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive effects of trimethoprim/sulphamethoxazole on experimental staphylococcic pyelonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inflammation drives renal scarring in experimental pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Pivmecillinam and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pivmecillinam's performance against other beta-lactam antibiotics, with a focus on cross-resistance patterns. The information is supported by experimental data to aid in research and development efforts within the field of antimicrobial agents.
Executive Summary
Pivmecillinam, the oral prodrug of mecillinam, demonstrates a unique resistance profile compared to other beta-lactam antibiotics. Its distinct mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria, results in a general lack of cross-resistance with many other penicillins and cephalosporins that target different PBPs.[1] This makes it a valuable agent against certain beta-lactam-resistant pathogens, including many producing extended-spectrum β-lactamases (ESBLs). However, cross-resistance can be observed, particularly with amoxicillin and amoxicillin-clavulanic acid in isolates that have developed resistance to mecillinam.[2]
Mechanism of Action: The Basis for Low Cross-Resistance
The low incidence of cross-resistance between mecillinam and other beta-lactams is rooted in its specific molecular target. While most penicillins and cephalosporins exert their bactericidal effects by binding to PBP-1A, PBP-1B, or PBP-3, mecillinam has a high affinity for PBP-2.[1] This alternative binding site means that resistance mechanisms affecting other PBPs, such as modifications or mutations, often do not confer resistance to mecillinam.
Caption: Differential binding targets of beta-lactams.
Quantitative Data: Cross-Resistance and Susceptibility
The following tables summarize the in vitro activity of mecillinam compared to other beta-lactams against various bacterial isolates, particularly Escherichia coli. The data highlights mecillinam's retained efficacy against strains resistant to other commonly used agents.
Table 1: Comparative In Vitro Activity of Oral Antibiotics Against 460 E. coli Urine Isolates
| Antimicrobial Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) |
| Mecillinam | 0.06 – >32 | 0.5 | 4 | 5.2 |
| Amoxicillin | ≤0.25 – >64 | 4 | >64 | 43.3 |
| Amoxicillin-clavulanic acid | ≤0.5 – >32 | 4 | 16 | 18.0 |
| Cefuroxime | ≤1 – >16 | 2 | >16 | 11.3 |
| Cefpodoxime | ≤0.06 – >4 | 0.5 | >4 | 11.1 |
| Cefixime | ≤0.12 – >2 | 0.25 | >2 | 11.1 |
Data sourced from a 2019/2020 study in Germany.[2][3]
Table 2: Mecillinam MIC Distribution Against E. coli with Different Resistance Phenotypes (n=460)
| Phenotype | Isolate Count (n) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| ESBL-negative | 414 | 0.5 | 4 |
| ESBL-positive | 46 | 1 | 4 |
| Amoxicillin-susceptible | 261 | 0.25 | 0.5 |
| Amoxicillin-resistant | 199 | 2 | 16 |
| Amoxicillin-clavulanic acid-resistant (High-Level) | 26 | 4 | >32 |
Data demonstrates that while mecillinam MICs are higher for amoxicillin-resistant strains, a significant portion remains susceptible.[2]
Table 3: Cross-Resistance in 24 Mecillinam-Resistant E. coli Isolates
| Co-Resistant Antibiotic | Number of Isolates (%) |
| Amoxicillin | 23 (95.8%) |
| Amoxicillin-clavulanic acid | 23 (95.8%) |
| Trimethoprim-sulfamethoxazole | 13 (54.2%) |
| Cefuroxime | 5 (20.8%) |
| Cefpodoxime | 5 (20.8%) |
| Cefixime | 4 (16.7%) |
| Ciprofloxacin | 3 (12.5%) |
This table shows a high degree of cross-resistance with aminopenicillins in isolates that have developed resistance to mecillinam.[2]
Table 4: Mecillinam Activity Against Third-Generation Cephalosporin-Resistant E. coli
| Isolate Group | Isolate Count (n) | Susceptibility to Mecillinam (%) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| International strains with known β-lactamases | 30 | 100 | 0.5 | 4 |
| Regional cefpodoxime-resistant isolates | 325 | 93.5 | 1 | 4 |
Data from a study assessing mecillinam's activity against cephalosporin-resistant E. coli, demonstrating its retained efficacy.[4][5]
Experimental Protocols
The data presented is primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methodologies. Below is a representative protocol for determining Minimum Inhibitory Concentrations (MICs) via the agar dilution method, consistent with CLSI and EUCAST guidelines.
Protocol: Agar Dilution MIC Determination
-
Preparation of Media: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, autoclaved, and cooled to 45-50°C in a water bath.
-
Antibiotic Stock Solutions: Stock solutions of each antibiotic are prepared at a high concentration in a suitable solvent. A series of twofold serial dilutions are then prepared.
-
Plate Preparation: A specific volume of each antibiotic dilution is added to molten MHA to achieve the final desired concentrations. The agar is mixed thoroughly and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation:
-
Several well-isolated colonies of the test organism are selected from an 18-24 hour agar plate.
-
The colonies are suspended in a sterile broth or saline solution.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation: The prepared bacterial inoculum is applied to the surface of the dried MHA plates using a multipoint inoculator. Each spot delivers a defined volume of the inoculum.
-
Incubation: Plates are inverted and incubated at 35±1°C in ambient air for 18±2 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The growth on the control plate is checked to ensure the viability of the inoculum.
-
Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.[6]
Caption: Standard workflow for agar dilution susceptibility testing.
Conclusion
Pivmecillinam's unique targeting of PBP-2 affords it a favorable resistance profile, with minimal cross-resistance to many beta-lactams that target other PBPs. It retains significant in vitro activity against a high percentage of E. coli isolates resistant to ampicillin and third-generation cephalosporins, including many ESBL-producing strains.[1][2][4][7] However, the development of resistance to mecillinam itself is strongly correlated with cross-resistance to amoxicillin and amoxicillin-clavulanic acid.[2] These findings underscore the importance of continued surveillance and the potential role of pivmecillinam in treating urinary tract infections caused by multidrug-resistant Gram-negative bacteria.
References
- 1. Mecillinam activity compared to ampicillin, trimethoprim/sulfamethoxazole, ciprofloxacin and nitrofurantoin against urinary tract isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activity of mecillinam against Escherichia coli resistant to third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. szu.gov.cz [szu.gov.cz]
- 7. Comparative potency of mecillinam and other beta-lactam antibiotics against Escherichia coli strains producing different beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Mecillinam Resistance: A Comparative Guide to Genetic Determinants in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic mechanisms underlying mecillinam resistance in clinical bacterial isolates. By presenting experimental data, detailed methodologies, and visual pathways, we aim to offer a clear understanding of the current landscape of mecillinam resistance, aiding in future research and the development of effective antimicrobial strategies.
Core Genetic Determinants of Mecillinam Resistance
Mecillinam, a β-lactam antibiotic, specifically targets and inhibits Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the elongation of the bacterial cell wall.[1] While resistance to mecillinam in clinical settings has remained relatively low, several genetic mutations have been identified that confer reduced susceptibility. This guide focuses on the most prevalent and clinically relevant of these mechanisms.
The primary mechanism of mecillinam resistance in clinical isolates of Escherichia coli is the inactivation of the cysB gene.[2][3] CysB is a transcriptional regulator controlling the cysteine biosynthesis pathway.[4][5] Its inactivation leads to a cascade of downstream effects that ultimately bypass the essential function of PBP2.[6]
Other, less frequently observed, resistance mechanisms in clinical isolates include mutations in the gene encoding PBP2 itself (mrdA) and genes involved in the stringent response, such as spoT.[1] While a large number of genes (at least 38) have been shown to confer mecillinam resistance in laboratory settings, many of these mutations come with a significant fitness cost, making them less common in clinical scenarios.[2][7]
Comparative Analysis of Resistance Mechanisms
The following table summarizes the key genetic determinants of mecillinam resistance, their functional impact, and their prevalence in clinical isolates.
| Gene | Encoded Protein | Function of Protein | Impact of Mutation on Mecillinam Resistance | Prevalence in Clinical Isolates |
| cysB | CysB | Transcriptional activator of the cysteine regulon | Inactivation leads to an oxidative stress response, causing upregulation of PBP1B and its activator LpoB, which bypasses the need for functional PBP2.[6] | High - Major mechanism in clinical E. coli isolates.[2][3] |
| mrdA | Penicillin-Binding Protein 2 (PBP2) | Target of mecillinam; essential for cell wall elongation. | Altered PBP2 structure reduces binding affinity for mecillinam.[1][8] | Low |
| spoT | (p)ppGpp synthetase/hydrolase | Regulates the stringent response. | Elevated levels of ppGpp can render PBP2 nonessential.[1] | Low |
| ppa | Inorganic pyrophosphatase | Involved in pyrophosphate metabolism. | Mechanism not fully elucidated, but linked to the stringent response.[2] | Low |
| aspS | Aspartyl-tRNA synthetase | Involved in protein synthesis. | May trigger the stringent response.[2] | Low |
| ubiE | C-methyltransferase | Involved in ubiquinone biosynthesis. | Mechanism not fully elucidated.[2] | Low |
| ESBL genes (e.g., CTX-M) | Extended-Spectrum β-Lactamases | Hydrolyze β-lactam antibiotics. | Certain mutations in ESBL genes can increase resistance to mecillinam.[4] | Variable |
Quantitative Data on Mecillinam Resistance
The following table presents a summary of Minimum Inhibitory Concentration (MIC) data for mecillinam against E. coli with different resistance mechanisms.
| Strain/Mutant | Relevant Genotype | Mecillinam MIC (mg/L) | Reference |
| Wild-type E. coli | - | 0.125 | [7] |
| Clinical Isolate 1 | cysB mutation | 16 | [7] |
| Clinical Isolate 2 | cysB mutation | 32 | [7] |
| Clinical Isolate 3 | cysB mutation | 48 | [7] |
| Laboratory Mutant | mrdA (PBP2) mutation | >32 | [1] |
| Laboratory Mutant | spoT mutation | 16 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: CysB-mediated mecillinam resistance pathway.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
A thorough investigation into the genetic basis of mecillinam resistance employs a combination of microbiological, genomic, and molecular techniques.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of mecillinam for a given bacterial isolate.
Protocol (Broth Microdilution):
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the clinical isolate.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of mecillinam are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of mecillinam that completely inhibits visible bacterial growth.
Whole-Genome Sequencing (WGS)
Objective: To identify all genetic variations, including single nucleotide polymorphisms (SNPs) and insertions/deletions, in a resistant isolate compared to a susceptible reference strain.
Protocol:
-
DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the resistant isolate.
-
Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Genome Assembly: The quality-filtered reads are assembled into a draft genome sequence.
-
Variant Calling: The assembled genome is compared to a reference genome of a susceptible strain to identify genetic differences.
-
Gene Annotation: Genes within the assembled genome are identified and their functions predicted.
-
Genetic Validation
Objective: To confirm that a specific mutation identified through WGS is responsible for the observed mecillinam resistance.
Protocol (Gene Knockout and Complementation):
-
Gene Knockout: The candidate resistance gene (e.g., cysB) is inactivated or deleted in a susceptible wild-type strain using techniques such as lambda red recombineering or CRISPR-Cas9.
-
Phenotypic Confirmation: The MIC of mecillinam for the knockout mutant is determined to confirm that the inactivation of the gene leads to resistance.
-
Gene Complementation: The wild-type version of the candidate gene is introduced back into the knockout mutant on a plasmid.
-
Phenotypic Reversion: The MIC of mecillinam for the complemented strain is determined to confirm that the reintroduction of the wild-type gene restores susceptibility.
This comprehensive approach, combining phenotypic testing with advanced genomic and molecular techniques, is essential for accurately identifying and characterizing the genetic basis of mecillinam resistance in clinical isolates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Amdinocillin (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amdinocillin (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of mutations in Escherichia coli PBP2 leading to increased carbapenem MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivmecillinam versus carbapenems for the treatment of infections caused by ESBL-producing bacteria
The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge in treating common infections, rendering many standard antibiotics ineffective. This guide provides a detailed comparison of two key treatment options: pivmecillinam, an oral prodrug of mecillinam, and carbapenems, a class of broad-spectrum intravenous antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their respective efficacy, safety, and appropriate clinical use based on available experimental data.
Executive Summary
Pivmecillinam has emerged as a viable oral treatment option, particularly for uncomplicated urinary tract infections (UTIs) caused by ESBL-producing Enterobacteriaceae. It offers the advantage of being an oral medication that can spare the use of broader-spectrum intravenous agents. Carbapenems, on the other hand, remain the gold standard for more severe or complicated infections caused by ESBL-producing organisms, including pyelonephritis and bacteremia, due to their robust activity and established efficacy. The choice between these agents is largely dictated by the severity of the infection, the susceptibility of the causative organism, and the clinical status of the patient.
Quantitative Data Comparison
The following tables summarize the clinical and bacteriological efficacy of pivmecillinam and carbapenems in the treatment of infections caused by ESBL-producing bacteria, based on data from various studies.
Table 1: Clinical and Bacteriological Efficacy of Pivmecillinam in Uncomplicated UTIs Caused by ESBL-Producing Bacteria
| Study/Analysis | Patient Population | Dosing Regimen | Clinical Cure Rate | Bacteriological Cure Rate |
| Prospective observational study[1] | 88 women with community-acquired ESBL-producing E. coli UTIs | 400 mg three times daily | Not specified, but comparable to non-ESBL group with this dose[1] | Not specified, but comparable to non-ESBL group with this dose[1] |
| Prospective follow-up study[2] | 39 patients with lower UTIs caused by ESBL-producing Enterobacteriaceae | 400 mg three times daily (n=30) | 84% (16/19 evaluable patients)[2] | 80% (24/30)[2] |
| Johns Hopkins ABX Guide[3] | Patients with ESBL-producing Enterobacteriaceae UTIs | 400 mg three times daily recommended[3] | 60-84%[3] | Generally lower than clinical cure rates[3] |
Table 2: Efficacy of Carbapenems in UTIs and Bacteremia Caused by ESBL-Producing Bacteria
| Study/Analysis | Infection Type | Carbapenem | Comparator | Clinical Outcome |
| Retrospective study[4] | Upper UTIs by ESBL-producing E. coli and K. pneumoniae | Ertapenem, Meropenem | Piperacillin-tazobactam | No significant difference in clinical response between carbapenems and piperacillin-tazobactam[4] |
| IDSA 2024 Guidance[5] | Pyelonephritis or cUTI by ESBL-producing E. coli | Ertapenem 1g IV daily | Piperacillin-tazobactam 4.5g IV q6h | Clinical success: 97% for ertapenem vs. 94% for piperacillin-tazobactam[5] |
| Retrospective study in children[6] | UTIs by ESBL-producing organisms | Ertapenem | - | Clinical success achieved in all 22 patients[6] |
| Dr. Oracle Review[7] | Recurrent cystitis by ESBL-producing E. coli | Ertapenem 1g IV daily | - | Early clinical cure rate: 91.7%[7] |
Experimental Protocols
Pivmecillinam for Uncomplicated ESBL UTIs (Prospective, Multicentre, Observational Cohort Study)[1][8]
-
Objective: To compare the clinical and bacteriological outcomes of pivmecillinam treatment for community-acquired UTIs caused by ESBL-producing E. coli versus non-ESBL-producing E. coli in an outpatient setting.
-
Study Design: A prospective, multicentre, observational cohort study.
-
Participants: Women aged ≥16 years with pivmecillinam-treated community-acquired UTIs caused by E. coli. The study included 88 women with ESBL-producing E. coli and a control group of 74 women with non-ESBL-producing E. coli.
-
Intervention: Pivmecillinam administered at a dosage of either 200 mg or 400 mg three times daily.
-
Data Collection: Clinical data was registered using a standardized form. Clean-catch morning urine samples were collected for culture and analysis no later than 2 weeks after the end of treatment.
-
Microbiological Analysis: Urine samples were cultured, and species were identified. Antibiotic susceptibility testing was performed, and ESBL production was confirmed using the double-disc synergy test. MIC of pivmecillinam was determined using the MIC gradient test.
-
Outcome Measures: The primary outcomes were time to symptom resolution and the need for a second antibiotic prescription. Persistent bacteriuria was also assessed.
Ertapenem for Complicated UTIs/Pyelonephritis by ESBL-Producing E. coli (Randomized, Open-Label Clinical Trial)[5]
-
Objective: To compare the efficacy of piperacillin-tazobactam with ertapenem for the treatment of pyelonephritis or complicated UTIs caused by ESBL-producing E. coli.
-
Study Design: A randomized, open-label clinical trial.
-
Participants: 66 patients with ESBL-producing E. coli pyelonephritis or cUTI, with genetic confirmation of ESBL presence.
-
Intervention: Patients were randomized to receive either ertapenem 1 g IV every 24 hours or piperacillin-tazobactam 4.5 g IV every six hours.
-
Outcome Measures: The primary outcome was clinical success at the end of treatment.
Mechanism of Action and Resistance
Pivmecillinam is a prodrug that is hydrolyzed to the active form, mecillinam. Mecillinam is a β-lactam antibiotic that specifically inhibits penicillin-binding protein 2 (PBP2) in the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis[3]. This unique target differentiates it from many other β-lactams. Carbapenems, also β-lactam antibiotics, have a broader spectrum of activity and inhibit multiple penicillin-binding proteins (PBPs), leading to rapid bactericidal activity. ESBLs are enzymes that can hydrolyze and inactivate most penicillins and cephalosporins. While pivmecillinam shows stability against many ESBLs, particularly CTX-M types, carbapenems are generally stable to hydrolysis by ESBLs, making them highly effective[3][8].
Visualizations
Caption: Pivmecillinam treatment workflow for uncomplicated ESBL UTI.
Caption: Carbapenem treatment decision logic for ESBL infections.
Discussion and Conclusion
The available evidence indicates that pivmecillinam is a valuable carbapenem-sparing option for the treatment of uncomplicated UTIs caused by ESBL-producing Enterobacteriaceae. Its oral administration, low propensity for resistance development, and minimal impact on gut flora are significant advantages[3][9]. However, its efficacy in more severe infections like pyelonephritis is less established, and higher doses are recommended for ESBL-related UTIs[3][10][11].
Carbapenems are the cornerstone of therapy for severe and complicated infections due to ESBL-producing organisms[5]. Their broad spectrum and stability against ESBL enzymes ensure high rates of clinical and microbiological success. However, their intravenous route of administration and the potential for promoting carbapenem resistance necessitate a judicious, stewardship-guided approach to their use[7].
References
- 1. Clinical and bacteriological efficacy of pivmecillinam treatment for uncomplicated urinary tract infections caused by ESBL-producing Escherichia coli: a prospective, multicentre, observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. namikkemalmedj.com [namikkemalmedj.com]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. droracle.ai [droracle.ai]
- 8. idstewardship.com [idstewardship.com]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
- 11. Mecillinam for the treatment of acute pyelonephritis and bacteremia caused by Enterobacteriaceae: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CLSI and EUCAST Breakpoints for Mecillinam Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for mecillinam. It is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two major guidelines for in vitro susceptibility testing. This document summarizes key quantitative data from recent studies, outlines experimental protocols, and visualizes the respective validation workflows.
Introduction to Mecillinam and the Need for Standardized Testing
Mecillinam, and its oral prodrug pivmecillinam, is a beta-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP2). It has been a valuable agent for the treatment of uncomplicated urinary tract infections (uUTIs) for decades, particularly in European countries.[1] With the rise of multidrug-resistant Enterobacterales, there is renewed interest in repurposing older antibiotics like mecillinam.[1] Accurate and standardized susceptibility testing is crucial for its effective clinical use and for monitoring the emergence of resistance. Both CLSI and EUCAST provide guidelines for the interpretation of mecillinam susceptibility, but their recommendations differ in scope and application.
Comparison of CLSI and EUCAST Breakpoints
The breakpoints for mecillinam as defined by CLSI and EUCAST show key differences in the bacterial species covered and the interpretative categories used. These differences can significantly impact the reported susceptibility rates and have implications for both clinical decision-making and antimicrobial resistance surveillance.[2][3]
Table 1: CLSI and EUCAST Mecillinam Breakpoints for Enterobacterales
| Guideline | Organism(s) | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | Escherichia coli only | MIC (mg/L) | ≤ 8 | 16 | ≥ 32 |
| Disk Diffusion (mm) | ≥ 15 | 12-14 | ≤ 11 | ||
| EUCAST | E. coli, Klebsiella spp., Citrobacter spp., Enterobacter spp., Raoultella spp., and Proteus mirabilis | MIC (mg/L) | ≤ 8 | - | > 8 |
| Disk Diffusion (mm) | ≥ 15 | - | < 15 |
Data sourced from CLSI M100 and EUCAST Breakpoint Tables.[1][4][5][6]
A notable distinction is that CLSI's breakpoints for mecillinam are currently limited to E. coli, whereas EUCAST has expanded its recommendations to include a broader range of Enterobacterales commonly associated with UTIs.[1][5][6][7] Furthermore, CLSI includes an "intermediate" category, which is absent in the EUCAST guidelines for mecillinam.[2][4] The absence of an intermediate category in EUCAST guidelines can lead to higher reported resistance rates.[2][8]
Performance of CLSI and EUCAST Breakpoints in Validation Studies
Several studies have evaluated the performance of various susceptibility testing methods using both CLSI and EUCAST breakpoints, often against a reference method like agar dilution.[4][9][10] These studies are critical for understanding the practical implications of using one set of guidelines over the other.
Table 2: Performance of Different Susceptibility Testing Methods for Mecillinam Against Carbapenemase-Producing Enterobacterales (CPE)
| Study | Method | Guideline | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) |
| Fuchs et al. (2021) | Agar Gradient Diffusion | EUCAST | Not Reported | 12.2% | Not Reported |
| Disk Diffusion | EUCAST | Not Reported | 8.5% | Not Reported | |
| Milleville et al. (2025) | Disk Diffusion | EUCAST | 84.5% | 37.7% | 4.6% |
| Disk Diffusion | CLSI | 77.0% | 8.3% | Not Reported | |
| Sensititre | EUCAST | Not Reported | 0% | Not Reported | |
| Sensititre | CLSI | Not Reported | 0% | Not Reported | |
| VITEK 2 | EUCAST | Not Reported | 11.3% | Not Reported | |
| VITEK 2 | CLSI | Not Reported | 4.2% | Not Reported |
VME: Very Major Error (falsely susceptible); ME: Major Error (falsely resistant). Data extracted from Fuchs et al., 2021 and Milleville et al., 2025.[1][4]
Table 3: Performance of Disk Diffusion and VITEK 2 for E. coli Isolates
| Study | Method | Guideline | Categorical Agreement (CA) | Very Major Errors (VME) |
| Milleville et al. (2025) | Disk Diffusion | CLSI | 95.6% | 0% |
| VITEK 2 | CLSI | 93.3% | 0% |
Data extracted from Milleville et al., 2025.[4][9]
The data indicate that for challenging organisms like CPE, the performance of routine susceptibility testing methods can be variable, with high rates of very major errors observed with some methods when using EUCAST breakpoints.[4] However, for E. coli, both disk diffusion and VITEK 2 demonstrated high categorical agreement and no very major errors when using CLSI breakpoints.[4][9]
Experimental Protocols
The validation of antimicrobial susceptibility testing breakpoints relies on robust and standardized experimental methodologies. The following protocols are based on methodologies described in the cited literature.
Reference Method: Agar Dilution
The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
-
Media Preparation : Mueller-Hinton agar (MHA) is prepared according to the manufacturer's instructions.
-
Antimicrobial Agent Preparation : A stock solution of mecillinam is prepared and serially diluted to achieve the desired final concentrations in the agar.
-
Plate Preparation : The appropriate volume of each mecillinam dilution is added to molten MHA, mixed thoroughly, and poured into petri dishes.
-
Inoculum Preparation : Bacterial isolates are grown overnight on an appropriate agar medium. A suspension is prepared in saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation : The bacterial suspension is inoculated onto the surface of the MHA plates containing the different concentrations of mecillinam using a multipoint inoculator.
-
Incubation : Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is recorded as the lowest concentration of mecillinam that completely inhibits visible growth of the organism.
Disk Diffusion Method
The disk diffusion method is a widely used and cost-effective technique for routine susceptibility testing.
-
Media Preparation : MHA plates with a depth of 4.0 ± 0.5 mm are used.[12]
-
Inoculum Preparation : A bacterial suspension is prepared to a 0.5 McFarland standard.
-
Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of the MHA plate.
-
Disk Application : A paper disk impregnated with a specified amount of mecillinam (e.g., 10 µg) is applied to the surface of the inoculated plate.
-
Incubation : Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Zone of Inhibition Measurement : The diameter of the zone of no growth around the disk is measured in millimeters. The interpretation of susceptible, intermediate, or resistant is based on the zone diameter breakpoints provided by CLSI or EUCAST.
Broth Microdilution
Broth microdilution is another common method for MIC determination and is often used in automated systems.
-
Panel Preparation : Commercially prepared or in-house-prepared microtiter panels containing serial dilutions of mecillinam in cation-adjusted Mueller-Hinton broth are used.
-
Inoculum Preparation : A bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation : The wells of the microtiter panel are inoculated with the standardized bacterial suspension.
-
Incubation : Panels are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is determined by visual inspection for the lowest concentration of mecillinam that prevents visible turbidity.
Workflow for Breakpoint Validation
The processes for establishing and validating antimicrobial susceptibility testing breakpoints by CLSI and EUCAST involve a multi-step, data-driven approach. The following diagrams illustrate the generalized workflows.
Caption: Generalized workflow for CLSI breakpoint determination.
Caption: Generalized workflow for EUCAST breakpoint determination.
Conclusion
The validation of CLSI and EUCAST breakpoints for mecillinam susceptibility testing is an ongoing process that evolves with the availability of new data. While both organizations aim to provide clinically relevant and robust guidelines, their differing approaches to the scope of covered species and the use of an intermediate category result in notable discrepancies. For researchers and drug development professionals, it is imperative to be aware of these differences and to specify which guideline is being followed in any study. The choice of breakpoints can significantly influence the interpretation of susceptibility data, which has direct implications for the perceived efficacy of mecillinam and its potential role in combating antimicrobial resistance. As highlighted by performance data, the accuracy of routine testing methods can vary, emphasizing the importance of using the reference method of agar dilution in cases of uncertainty or for research purposes. Continued collaboration and harmonization efforts between CLSI and EUCAST would be beneficial for global surveillance and the consistent clinical application of this important antibiotic.[2][3]
References
- 1. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsac.org.uk [bsac.org.uk]
- 6. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correspondence (letter to the editor): Guidelines for Interpretation Required - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. megumed.de [megumed.de]
- 12. szu.gov.cz [szu.gov.cz]
Comparative Analysis of the Post-Antibiotic Effect of Pivmecillinam and Other Beta-Lactam Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of Pivmecillinam, the oral prodrug of Mecillinam, with other beta-lactam antibiotics. The information presented is supported by experimental data to assist in research and development endeavors.
Executive Summary
Pivmecillinam, after conversion to its active form Mecillinam, exhibits a distinct mechanism of action by specifically targeting Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria. This targeted approach results in a significant post-antibiotic effect (PAE), a period of continued bacterial growth suppression after the antibiotic has been removed. Comparative studies demonstrate that Mecillinam induces a prolonged PAE, often exceeding three hours, against key urinary pathogens like Escherichia coli. This is in contrast to some other beta-lactam agents, such as aztreonam and piperacillin, which exhibit a shorter duration of post-antibiotic activity. The prolonged PAE of Pivmecillinam may have significant implications for dosing regimens and clinical efficacy.
Data Presentation: Post-Antibiotic Effect (PAE) of Beta-Lactam Antibiotics against Escherichia coli
The following table summarizes the in vitro post-antibiotic effect of Mecillinam and other beta-lactam antibiotics against Escherichia coli.
| Antibiotic | Concentration | Post-Antibiotic Effect (PAE) Duration (hours) | Reference |
| Mecillinam | Concentration-dependent | > 3 | [1][2] |
| Ampicillin | Concentration-dependent | > 3 | [1][2] |
| Ceftazidime | Concentration-dependent | > 3 | [1][2] |
| Cefotaxime | Not specified | ~1.6 - 1.7 | [3] |
| Aztreonam | Not specified | < 1 | [1][2] |
| Piperacillin | Not specified | < 1 | [1][2] |
Experimental Protocols
Determination of Post-Antibiotic Effect (PAE)
The post-antibiotic effect is a measure of the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. The following is a generalized in vitro protocol for its determination.
1. Bacterial Strain and Culture Preparation:
- A standardized bacterial inoculum (e.g., Escherichia coli ATCC 25922) is prepared.
- The bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to a specific concentration of the antibiotic (e.g., a multiple of the Minimum Inhibitory Concentration - MIC) for a defined period, typically 1 to 2 hours, at 37°C.
- The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This is crucial to observe the subsequent growth dynamics. Common methods for antibiotic removal include:
- Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.
- Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with and resuspended in fresh, pre-warmed antibiotic-free broth. This process may be repeated to ensure complete removal of the antibiotic.
4. Monitoring Bacterial Regrowth:
- Both the test and control cultures are incubated at 37°C.
- Bacterial growth is monitored over time by determining the number of viable organisms (Colony Forming Units per milliliter - CFU/mL) at regular intervals (e.g., every hour). This is typically done by plating serial dilutions of the cultures onto agar plates.
5. Calculation of PAE:
- The PAE is calculated using the following formula: PAE = T - C
- T: The time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
- C: The time required for the count of CFU/mL in the untreated control culture to increase by 1 log10.
Mandatory Visualizations
Signaling Pathway: Peptidoglycan Synthesis and Inhibition by Mecillinam
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergic post-antibiotic effect of mecillinam, in combination with other beta-lactam antibiotics in relation to morphology and initial killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Pivmecillinam's Place in Treating Klebsiella pneumoniae Urinary Tract Infections: A Comparative Guide
For Immediate Release
In the evolving landscape of antimicrobial resistance, the therapeutic utility of established antibiotics is under constant re-evaluation. This guide provides a detailed comparison of the efficacy of pivmecillinam, an oral prodrug of the amidinopenicillin mecillinam, against urinary tract infections (UTIs) caused by Klebsiella pneumoniae, benchmarked against other common oral therapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data.
Pivmecillinam, which has been in clinical use for decades in some regions, is gaining renewed interest due to its stability against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs) frequently produced by K. pneumoniae.[1][2] This guide summarizes the in vitro activity and clinical outcomes of pivmecillinam and its comparators, providing a data-driven perspective on its potential role in managing K. pneumoniae UTIs.
In Vitro Susceptibility of Klebsiella pneumoniae
The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values are a standard measure of this activity, with lower values indicating greater potency. The following tables summarize the MIC data for mecillinam (the active form of pivmecillinam) and comparator antibiotics against K. pneumoniae.
Table 1: In Vitro Activity of Mecillinam and Comparator Antibiotics against Klebsiella pneumoniae
| Antibiotic | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference |
| Mecillinam | 58 | - | - | 89.7% | [3] |
| Mecillinam (ESBL-producing K. pneumoniae) | 71 | - | - | 83% | [4] |
| Mecillinam (Carbapenemase-producing K. pneumoniae) | 47 | - | - | - | [5] |
| Ciprofloxacin | - | - | - | Low sensitivity (6.67% in one study of ESBL-producers) | [6] |
| Fosfomycin | - | - | - | 62% susceptibility against K. pneumoniae | [7] |
| Trimethoprim-Sulfamethoxazole | - | - | - | High resistance rates reported | |
| Nitrofurantoin | - | - | - | 60% sensitivity in ESBL-producing K. pneumoniae | [6] |
Note: MIC50 and MIC90 data for comparators against K. pneumoniae from the same studies were not always available for a direct comparison.
Clinical Efficacy in UTIs Caused by Multidrug-Resistant Klebsiella pneumoniae
Clinical trials provide the ultimate assessment of an antibiotic's effectiveness. While studies focusing exclusively on K. pneumoniae UTIs are limited, data from trials involving ESBL-producing Enterobacteriaceae, which include K. pneumoniae, offer valuable insights.
Table 2: Clinical and Bacteriological Cure Rates for Pivmecillinam in UTIs Caused by ESBL-Producing Enterobacteriaceae
| Study | Pivmecillinam Dosage | Number of Patients (including K. pneumoniae cases) | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) |
| Titelman et al. (2012) | 200 mg three times daily | 8 | 100% | 25% |
| Jansåker et al. (2014) | 400 mg three times daily | 30 | 84% (evaluable in 19 patients) | 80% |
| Jansåker et al. (2014) | 200 mg three times daily | 9 | 84% (evaluable in 19 patients) | 78% |
Experimental Protocols
A clear understanding of the methodology is crucial for interpreting experimental data. The following sections detail the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing
The in vitro activity of mecillinam and comparator agents is determined using standardized methods from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antibiotic susceptibility of Klebsiella pneumoniae.
Detailed Methodology:
-
Isolate Collection and Preparation: Klebsiella pneumoniae isolates are obtained from midstream urine samples of patients with clinically diagnosed UTIs. The isolates are cultured on a non-selective agar medium, such as MacConkey agar, to obtain pure colonies. A bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared in sterile saline.
-
Disk Diffusion: Mueller-Hinton agar plates are inoculated with the bacterial suspension. Antibiotic disks, including mecillinam (10 µg) and comparator agents, are placed on the agar surface. The plates are incubated at 35°C for 16-20 hours. The diameter of the zone of inhibition around each disk is measured, and the results are interpreted as susceptible, intermediate, or resistant according to EUCAST or CLSI breakpoints.
-
MIC Determination (Broth Microdilution): This method involves preparing serial twofold dilutions of the antibiotics in Mueller-Hinton broth in microtiter plates. Each well is inoculated with the bacterial suspension. Following incubation at 35°C for 16-20 hours, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Clinical Trial Protocol for Uncomplicated UTIs
The clinical efficacy of pivmecillinam is evaluated in randomized controlled trials. The following provides a general protocol for such a trial.
Workflow for a Randomized Controlled Clinical Trial
Caption: Generalized workflow for a clinical trial evaluating pivmecillinam for UTIs.
Detailed Methodology:
-
Patient Population: Adult women with symptoms of acute, uncomplicated cystitis are recruited. Inclusion criteria typically include the presence of at least two symptoms of UTI (e.g., dysuria, frequency, urgency) and a positive urine dipstick for leukocytes and/or nitrites. Exclusion criteria often include pregnancy, complicated UTI, known allergies to the study drugs, and recent antibiotic use.
-
Study Design: A randomized, double-blind, controlled trial design is commonly employed. Patients are randomly assigned to receive either pivmecillinam (e.g., 400 mg three times daily for 3-7 days) or a comparator antibiotic (e.g., ciprofloxacin, fosfomycin, or nitrofurantoin) with a corresponding placebo to maintain blinding.
-
Endpoints:
-
Primary Endpoint: The primary outcome is typically the overall success rate at the test-of-cure visit (e.g., 10-14 days after treatment initiation), which is a composite of clinical cure and microbiological cure.
-
Clinical Cure: Complete resolution of the presenting signs and symptoms of the UTI.
-
Microbiological Cure: Eradication of the baseline pathogen from the urine, defined as a colony count of <10^3 CFU/mL.
-
-
Data Analysis: The efficacy of pivmecillinam is compared to the comparator drug using appropriate statistical methods to determine non-inferiority or superiority.
Conclusion
The available data suggest that pivmecillinam is a viable oral treatment option for UTIs caused by Klebsiella pneumoniae, including some ESBL-producing strains. Its in vitro activity appears promising, although susceptibility rates may be lower than for E. coli. Clinical studies, while often encompassing all ESBL-producing Enterobacteriaceae, indicate good clinical efficacy, particularly with higher dosage regimens. However, bacteriological cure rates can be variable.
Compared to other oral agents, pivmecillinam's key advantage lies in its activity against multidrug-resistant strains where options like trimethoprim-sulfamethoxazole and ciprofloxacin may be ineffective due to high resistance rates. Further head-to-head clinical trials specifically focusing on UTIs caused by K. pneumoniae are warranted to more definitively establish its comparative efficacy against other first-line agents like fosfomycin and nitrofurantoin. For now, pivmecillinam remains a valuable tool in the therapeutic armamentarium, especially in an era of increasing antimicrobial resistance.
References
- 1. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections with Escherichia coli, ESBL-producing or not – a retrospective cohort study | Semantic Scholar [semanticscholar.org]
- 5. Effectiveness of Selective Antibiotics in Treating UTIs Caused by E. coli and Klebsiella pneumoniae Producing ESBL | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
Navigating the Landscape of Gram-Negative Resistance: A Comparative Guide to Long-Term Pivmecillinam Surveillance
The escalating threat of antimicrobial resistance in Gram-negative pathogens necessitates a continuous and thorough evaluation of our therapeutic arsenal. Pivmecillinam, an oral prodrug of mecillinam, has long been a cornerstone in the treatment of uncomplicated urinary tract infections (uUTIs), primarily caused by Escherichia coli. This guide provides a comprehensive comparison of long-term pivmecillinam resistance trends against other oral alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Pivmecillinam Resistance: A Stable Outlook in a Shifting Environment
Surveillance data from regions with a history of high pivmecillinam consumption, such as the Nordic countries, indicate remarkably stable and low resistance rates in E. coli over extended periods. This trend is noteworthy, especially when compared to the escalating resistance observed for other commonly prescribed antibiotics.
A study tracking resistance from 2010 to 2020 in Denmark and Norway found that mecillinam resistance rates in E. coli remained around 6%, even with increasing pivmecillinam consumption in Denmark.[1][2] In Sweden, where consumption was lower, the resistance rate was even lower at 4%.[1] A German study from 2019-2020 on E. coli from primary care patients reported a mecillinam resistance rate of 5.2%.[3][4] This is a significant increase from the 2% observed before the re-introduction of pivmecillinam in Germany, yet it remains relatively low compared to other agents.[3]
For other Gram-negative pathogens, susceptibility to mecillinam can be more variable. Klebsiella species show susceptibility rates ranging from 81.8% to 93.5%.[5][6] Proteus mirabilis exhibits variable susceptibility, with reported rates between 73.2% and 95.8%, which may be influenced by the testing methodology used.[5]
Comparative Analysis of Resistance Trends
The true value of pivmecillinam's stable resistance profile is best understood in the context of its alternatives. The following tables summarize the resistance rates of pivmecillinam (mecillinam) and other common oral antibiotics against key Gram-negative uropathogens.
Table 1: Pivmecillinam (Mecillinam) Resistance Rates in E. coli from Urinary Isolates
| Region/Study | Year(s) of Data Collection | Resistance Rate (%) |
| Denmark & Norway | 2010-2020 | ~6%[1][2] |
| Sweden | 2010-2020 | 4%[1] |
| Germany | 2019-2020 | 5.2%[3][4] |
Table 2: Comparative Resistance Rates of Oral Antibiotics against E. coli in Primary Care (Germany, 2019-2020)
| Antibiotic | Resistance Rate (%) |
| Mecillinam | 5.2% [3][4] |
| Amoxicillin | 43.3%[3][4] |
| Trimethoprim-Sulfamethoxazole | 27.0%[3][4] |
| Amoxicillin-Clavulanic Acid | 18.0%[3][4] |
| Cefuroxime | 11.3%[3][4] |
| Ciprofloxacin | 11.1%[3][4] |
| Fosfomycin | 7.4%[3][4] |
| Nitrofurantoin | 1.1%[3] |
Data from a German study highlights that resistance to amoxicillin, trimethoprim-sulfamethoxazole, and amoxicillin-clavulanic acid is widespread.[3][4] In contrast, pivmecillinam, fosfomycin, and nitrofurantoin demonstrate significantly lower resistance rates, positioning them as more reliable first-line options for uncomplicated UTIs.[3][4]
Experimental Protocols for Surveillance
Accurate and standardized susceptibility testing is the bedrock of effective resistance surveillance. As pivmecillinam is a prodrug, in vitro testing is performed with its active form, mecillinam.[5]
Antimicrobial Susceptibility Testing (AST) Methodologies
1. Broth Microdilution: This is considered a reference method for determining the Minimum Inhibitory Concentration (MIC).
-
Procedure: A standardized inoculum of the bacterial isolate is introduced into a series of wells containing serial twofold dilutions of mecillinam.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism.
-
Standards: The Clinical and Laboratory Standards Institute (CLSI) M07 document provides a detailed protocol for this method.[7]
2. Agar Dilution: Agar dilution is another reference method for MIC determination and is often preferred for mecillinam testing.[5][8]
-
Procedure: Serial twofold dilutions of mecillinam are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
3. Disk Diffusion (Kirby-Bauer Test): This is a more common method in clinical laboratories for routine susceptibility testing.
-
Procedure: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified amount of mecillinam (typically 10 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant based on established breakpoints. Studies have shown a good correlation between disk diffusion and the agar dilution reference method for mecillinam.[8]
Interpretive Criteria (Breakpoints)
Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the CLSI provide breakpoints for mecillinam, which are crucial for interpreting AST results. It's important to note that these breakpoints are specifically for urinary tract infections.[5][6]
Table 3: EUCAST and CLSI Breakpoints for Mecillinam (for E. coli and other Enterobacterales in UTIs)
| Organization | Susceptible | Intermediate | Resistant |
| EUCAST v15.0 | ≤8 mg/L | - | >8 mg/L |
| CLSI M100 Ed35 | ≤8 mg/L | 16 mg/L | ≥32 mg/L |
EUCAST breakpoints are based on an oral dosage of 200-400 mg of pivmecillinam three times daily.[6]
Visualizing Surveillance and Resistance Mechanisms
To better understand the processes involved in monitoring resistance and the biological underpinnings of how resistance emerges, the following diagrams illustrate a typical surveillance workflow and the mechanism of action of mecillinam.
Caption: Workflow for long-term antimicrobial resistance surveillance.
Caption: Mecillinam's mechanism of action and bacterial resistance pathways.
Conclusion
Long-term surveillance data consistently demonstrates that pivmecillinam maintains a favorable and stable resistance profile against key Gram-negative uropathogens, particularly E. coli.[1][2] When compared to many other oral antibiotics, its low rates of resistance make it a valuable agent for the empirical treatment of uncomplicated UTIs. The unique mechanism of action, targeting PBP2, may contribute to this sustained efficacy.[6][9] For researchers and drug development professionals, pivmecillinam serves as a paradigm of an antibiotic that, despite decades of use, has not driven high levels of resistance, underscoring the importance of continued surveillance and stewardship to preserve its utility for future generations.
References
- 1. Pivmecillinam, the paradigm of an antibiotic with low resistance rates in Escherichia coli urine isolates despite high consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ihma.com [ihma.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Pivmecillinam Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of pivmecillinam hydrochloride, a penicillin-class beta-lactam antibiotic, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as very toxic to aquatic life with long-lasting effects, direct disposal into sanitary sewer systems or municipal waste is strictly prohibited.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of sensitization and allergic reactions.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] In case of handling fine powders or creating aerosols, a suitable respirator may be necessary.[1][2]
-
Emergency Preparedness: Ensure an accessible safety shower and eye wash station are available.[1][2]
Step-by-Step Disposal and Decontamination Protocol
The correct disposal route for this compound depends on its form and concentration. All disposal actions must align with local, state, and federal regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5]
Step 1: Waste Segregation
Properly segregate waste at the point of generation. Never mix pivmecillinam waste with non-hazardous laboratory trash.
-
Pure Compound & Concentrated Stocks: Treat as hazardous chemical waste.[6]
-
Dilute Liquid Waste: Includes used cell culture media or buffer solutions containing pivmecillinam.
-
Contaminated Labware: Includes empty vials, pipette tips, gloves, and other solid materials contaminated with the compound.
Step 2: Select the Appropriate Disposal Pathway
Pathway A: Pure Compound, Concentrated Stocks, and Contaminated Labware
-
Containment: Collect all solid waste, including unused or expired pure compounds and contaminated labware, in a clearly labeled, sealed hazardous waste container.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][7] The preferred method of destruction is typically high-temperature incineration at a permitted facility.[7][8]
Pathway B: Dilute Liquid Waste (Aqueous Solutions)
Direct drain disposal is not permitted.[1][7] Dilute solutions must be either collected for hazardous waste disposal (see Pathway A) or chemically inactivated prior to disposal, pending institutional approval.
-
Collection: Collect all dilute liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Inactivation (Optional Pre-Treatment): As a beta-lactam antibiotic, pivmecillinam can be chemically degraded via alkaline hydrolysis to open the beta-lactam ring, rendering it inactive.[9] This process should be considered a pre-treatment step and must be approved by your institution's EHS office.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies. Adherence to these regulations is mandatory to avoid significant penalties and ensure environmental safety.
| Regulatory Body | Key Regulation/Act | Relevance to this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the management and disposal of hazardous waste, which includes certain pharmaceutical wastes.[5] Research labs are required to comply with these standards.[3][4] |
| State Environmental Agencies | State-Specific Hazardous Waste Regulations | Many states have regulations that are more stringent than federal RCRA rules. Always consult local and state guidelines. |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard (29 CFR 1910.1200) | Mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees through safety data sheets (SDSs) and training. |
Experimental Protocols for Inactivation
While collection and disposal via a licensed contractor is the most direct method, the following protocols describe methods for the chemical inactivation of beta-lactam antibiotics, which may be applicable for decontamination or as a pre-treatment for dilute waste streams under institutional guidance.
Protocol 1: Inactivation by Alkaline Hydrolysis
This method uses a sodium hydroxide solution to hydrolyze and inactivate the beta-lactam ring.[9] It has been shown to be effective for degrading beta-lactam residues.[9][10][11]
-
Objective: To chemically degrade pivmecillinam in dilute aqueous solutions.
-
Methodology:
-
Working in a fume hood and wearing appropriate PPE, add a 1 M sodium hydroxide (NaOH) solution to the dilute antibiotic waste.
-
The goal is to raise the pH sufficiently to induce rapid hydrolysis of the beta-lactam ring.
-
Allow the reaction to proceed for a period determined by validation (e.g., several hours) to ensure complete degradation.
-
After inactivation, the resulting solution must be neutralized before final disposal according to institutional protocols. Note: This procedure should be validated in your laboratory setting before routine implementation.
-
Protocol 2: Decontamination with Chlorine Dioxide Gas
For large-scale decontamination of equipment or facilities, chlorine dioxide gas has been proven effective at inactivating beta-lactam compounds, including penicillins.[12]
-
Objective: To decontaminate surfaces and equipment exposed to pivmecillinam.
-
Methodology:
-
This is a specialized procedure that must be performed by trained professionals, often from an external contractor like ClorDiSys.[12]
-
The area or equipment is sealed, and chlorine dioxide gas is introduced at a specific concentration and for a set exposure time.[12]
-
Following treatment, the area is aerated, and surface swabs can be tested to verify the complete inactivation of the beta-lactam.[12]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. Pivmecillinam (hydrochloride)|32887-03-9|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. mdpi.com [mdpi.com]
- 10. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clordisys.com [clordisys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
